BCI-121
Description
Properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUYPIXCRPCPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BCI-121 Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCI-121 is a small molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase frequently overexpressed in various cancers. This document provides a detailed overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of SMYD3 and its subsequent effects on cancer cell proliferation, histone methylation, and critical signaling pathways. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Core Mechanism of Action: SMYD3 Inhibition
This compound functions as a potent and specific inhibitor of SMYD3.[1] Its primary mechanism involves competing with histone substrates for binding to the catalytic site of SMYD3.[2] By occupying the lysine-binding channel of the enzyme, this compound effectively prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to histone and non-histone protein substrates.[2] This inhibition of SMYD3's methyltransferase activity is the cornerstone of this compound's anti-cancer effects.
Impact on Histone Methylation
SMYD3 is known to methylate several histone residues, most notably Histone H3 at lysine 4 (H3K4) and Histone H4 at lysine 5 (H4K5).[1][3] These methylation marks are generally associated with transcriptional activation. This compound treatment leads to a dose-dependent reduction in the global levels of H3K4 di- and tri-methylation (H3K4me2/3) and H4K5 methylation (H4K5me) in cancer cells.[1][2] This alteration of the histone code results in the repression of SMYD3 target genes, many of which are implicated in cell proliferation and survival.[1]
Visualization of the Core Mechanism
Caption: this compound competitively inhibits SMYD3, preventing histone methylation and subsequent target gene expression, leading to reduced cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell proliferation and histone binding.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | Treatment Duration | This compound Concentration | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal Cancer | 72 hours | 100 µM | 46% | [1] |
| HCT116 | Colorectal Cancer | 72 hours | 100 µM | 54% | [1] |
| MCF7 | Breast Cancer | Not Specified | 200 µM | ~50% (2-fold suppression) | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | 200 µM | Significant delay in growth | [4] |
Table 2: Inhibition of Histone H4 Binding to SMYD3 by this compound
| Histone H4:this compound Molar Ratio | Inhibition of H4 Binding (%) | Reference |
| 1:1 | 36.5% | [2] |
| 1:2.5 | 51.0% | [2] |
Impact on Cellular Signaling Pathways
SMYD3 has been shown to influence key signaling pathways that are critical for cancer cell growth and survival. By inhibiting SMYD3, this compound indirectly modulates these pathways.
Ras/Raf/MEK/ERK Pathway
Treatment with this compound has been observed to decrease the activation of ERK1/2 in a dose-dependent manner in colorectal cancer cells.[2] This suggests that SMYD3 may directly or indirectly regulate components of the Ras/Raf/MEK/ERK signaling cascade. The reduction in ERK1/2 phosphorylation upon this compound treatment correlates with the inhibition of cell proliferation.[2]
PI3K/AKT Pathway
Emerging evidence suggests a link between SMYD3 and the PI3K/AKT pathway. While direct quantitative data on the effect of this compound on AKT phosphorylation is still limited, the known interactions of SMYD3 with upstream regulators of this pathway point towards a potential inhibitory effect of this compound on AKT signaling.
Signaling Pathway Diagram
Caption: this compound inhibits SMYD3, leading to reduced histone methylation and target gene expression, and modulates pro-proliferative signaling pathways like Ras/Raf/MEK/ERK and PI3K/AKT.
Detailed Experimental Protocols
Cell Proliferation Assay (WST-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells.
In Vitro Histone Methyltransferase (HMT) Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant SMYD3 enzyme, a histone substrate (e.g., purified histones or a specific histone peptide), S-adenosyl-L-[methyl-³H]-methionine, and various concentrations of this compound or DMSO in HMT assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Detect the methylated histones by autoradiography or by using specific antibodies against the methylated histone mark in a Western blot analysis.
-
Quantification: Quantify the band intensities to determine the inhibitory effect of this compound on SMYD3's enzymatic activity.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known SMYD3 target genes to quantify the enrichment of these sequences.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulator SMYD3. Its mechanism of action, centered on the competitive inhibition of SMYD3's methyltransferase activity, leads to a cascade of downstream effects including altered histone methylation, repression of oncogenic gene expression, and inhibition of critical cancer-promoting signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this compound in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
BCI-121: A Technical Guide to its Function as a SMYD3 Inhibitor
BCI-121 is a small-molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase with a significant role in oncogenesis.[1][2] This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, its effects on cancer cells, and the experimental protocols used to elucidate its activity.
Core Function and Mechanism of Action
This compound functions as a competitive inhibitor of SMYD3, binding to the inner part of the lysine channel. This channel connects the cofactor binding site to the histone peptide binding site.[1] By occupying this space, this compound directly competes with histone substrates, thereby inhibiting the methyltransferase activity of SMYD3.[1] This inhibition leads to a reduction in the methylation of both histone and non-histone targets of SMYD3, ultimately impacting gene expression and downstream signaling pathways involved in cancer cell proliferation and survival.[1][2]
The primary molecular consequence of this compound activity is the reduction of methylation marks, specifically the di- and tri-methylation of lysine 4 on histone H3 (H3K4me2/3) and methylation of lysine 5 on histone H4 (H4K5me).[1][2] These epigenetic modifications are crucial for transcriptional activation, and their reduction by this compound leads to decreased expression of SMYD3 target genes.[1]
Impact on Cancer Cell Biology
Treatment with this compound has been shown to impair the proliferation of various cancer cell lines, particularly those with high expression levels of SMYD3.[1] The anti-proliferative effects of this compound are dose- and time-dependent.[1] In addition to inhibiting cell growth, this compound can induce an accumulation of cells in the S phase of the cell cycle.[2] Furthermore, this compound has been demonstrated to prevent the recruitment of SMYD3 to the promoters of its target genes, correlating with reduced gene expression.[2]
Recent studies have also highlighted the potential of this compound in combination therapies. It has been shown to increase the efficacy of chemotherapeutic agents by impairing the DNA damage response in cancer cells.[3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Proliferation Reduction (%) | Reference |
| HT29 | Colorectal Cancer | 100 µM | 72 hours | 46% | [1][2] |
| HCT116 | Colorectal Cancer | 100 µM | 72 hours | 54% | [1][2] |
Table 2: Inhibition of SMYD3/Histone Binding by this compound
| Molar Ratio [Histone Peptide]:[this compound] | Inhibition of Histone H4 Binding (%) | Reference |
| 1:1 | 36.5% | [1] |
| 1:2.5 | 51.0% | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting SMYD3, which in turn modulates several downstream signaling pathways critical for cancer development and progression. The following diagram illustrates the central role of SMYD3 and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of this compound are provided below.
In Vitro Methylation Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of SMYD3.
Protocol:
-
Recombinant GST-tagged SMYD3 is incubated with this compound (e.g., at a concentration of 100 µM) or a dilution buffer for 30 minutes at room temperature.
-
A mixture of calf thymus histones and radioactively labeled S-adenosyl-L-[methyl-³H]-methionine (SAM-³H) is added to the reaction.
-
The methylation reaction is allowed to proceed for 45 minutes at 30°C in a buffer containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton, and 1 mM PMSF.
-
The reaction products are resolved by SDS-PAGE.
-
The gel is stained with Coomassie Brilliant Blue to visualize total protein as a loading control.
-
The gel is then subjected to autoradiography to detect the incorporation of the ³H-methyl group into the histone substrates. A decrease in the radioactive signal in the presence of this compound indicates inhibition of SMYD3 activity.[1]
Cell Proliferation Assay
This assay quantifies the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cancer cells (e.g., HT29 or HCT116) are seeded into multi-well plates.
-
The following day, the cells are treated with various concentrations of this compound or DMSO as a vehicle control.
-
Cell proliferation is assessed at different time points (e.g., 24, 48, 72, and 96 hours) using one of the following methods:
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer. The number of proliferating cells in the treated groups is compared to the control group.[1]
-
WST-1 Assay: The Cell Proliferation Reagent WST-1 is added to each well and incubated for up to 1 hour at 37°C. The absorbance is measured on a microplate reader at 450/655 nm. The absorbance is directly proportional to the number of viable cells.[1]
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound affects the binding of SMYD3 to the promoter regions of its target genes in living cells.
Protocol:
-
Cancer cells (e.g., HCT116 or OVCAR-3) are treated with this compound (e.g., 100 µM) or a vehicle control for a specified period (e.g., 72 hours).
-
Proteins are cross-linked to DNA using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
The chromatin is then immunoprecipitated using an antibody specific to SMYD3 or a non-specific IgG as a negative control.
-
The protein-DNA complexes are captured using protein A/G-magnetic beads.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of specific promoter DNA associated with SMYD3 is quantified by quantitative PCR (qPCR) using primers specific for the target gene promoters. A reduction in the amount of promoter DNA immunoprecipitated with the SMYD3 antibody in this compound-treated cells indicates that the inhibitor prevents the recruitment of SMYD3 to its target genes.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the efficacy of this compound.
References
The Role of BCI-121 in Histone Methylation: A Technical Guide
Introduction
BCI-121 is a small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3).[1][2] SMYD3 is a lysine methyltransferase that plays a crucial role in regulating gene expression and is implicated in the proliferation of various cancer cells.[2][3] Unlike EZH2, which primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) leading to gene silencing, SMYD3 preferentially methylates histone H3 at lysine 4 (H3K4me2/me3) and histone H4 at lysine 5 (H4K5me).[4][5] These marks are generally associated with transcriptional activation. This guide provides an in-depth overview of the role of this compound in modulating histone methylation through its inhibitory action on SMYD3, with a focus on its mechanism, experimental validation, and implications for therapeutic development.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of SMYD3.[4] This inhibition prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the histone substrates of SMYD3. By blocking the methylation of H3K4 and H4K5, this compound effectively reduces the expression of SMYD3 target genes, many of which are involved in cell proliferation and survival.[1][4] Studies have shown that this compound can prevent the recruitment of SMYD3 to the promoters of its target genes, leading to a downstream reduction in gene expression.[1][4]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available on the effects of this compound in various cancer cell lines.
Table 1: Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | Treatment Duration (h) | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| HT29 | Colorectal Cancer | 72 | Not Specified | 46 | [1] |
| HCT116 | Colorectal Cancer | 72 | Not Specified | 54 | [1] |
| Hey | Ovarian Cancer | Not Specified | 120 | Significant Inhibition | [3] |
| Hey | Ovarian Cancer | Not Specified | 160 | Significant Inhibition | [3] |
| OVCA433 | Ovarian Cancer | Not Specified | 120 | Significant Inhibition | [3] |
| OVCA433 | Ovarian Cancer | Not Specified | 160 | Significant Inhibition | [3] |
Table 2: Effects of this compound on Biological Processes in Ovarian Cancer Spheroids
| Cell Line | Process | Concentration (µM) | Outcome | Reference |
| Hey | Invasion | 120 | Inhibition | [3] |
| Hey | Invasion | 160 | Inhibition | [3] |
| OVCA433 | Invasion | 120 | Inhibition | [3] |
| OVCA433 | Invasion | 160 | Inhibition | [3] |
| Hey | Adhesion | 120 | Inhibition | [3] |
| Hey | Adhesion | 160 | Inhibition | [3] |
| OVCA433 | Adhesion | 120 | Inhibition | [3] |
| OVCA433 | Adhesion | 160 | Inhibition | [3] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol is a representative method for assessing the impact of this compound on H3K4me3 marks at a genome-wide level.
-
Cell Culture and Treatment: Culture cancer cells (e.g., HCT116) to approximately 80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to isolate the nuclei. Resuspend the nuclei in a shearing buffer and sonicate the chromatin to obtain fragments of 200-500 bp.[6]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3. As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture and Washes: Add protein A/G magnetic beads to the chromatin-antibody mixture to capture the immune complexes. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA using a commercial kit. Perform high-throughput sequencing on a platform such as Illumina.
-
Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K4me3 enrichment.[7] Compare the H3K4me3 profiles between this compound-treated and control samples to identify differential enrichment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]
In-Depth Technical Guide: The Effects of BCI-121 on Cancer Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BCI-121 is a small molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase frequently overexpressed in various cancers. This document provides a comprehensive technical overview of the preclinical evidence demonstrating the effects of this compound on cancer cell proliferation. This compound effectively curtails the growth of cancer cells by inhibiting the enzymatic activity of SMYD3, leading to a cascade of downstream effects including the alteration of histone methylation patterns, deregulation of oncogenic signaling pathways, and ultimately, cell cycle arrest and apoptosis. The efficacy of this compound is particularly pronounced in cancer cell lines exhibiting high levels of SMYD3 expression. This guide summarizes the available quantitative data, details the experimental protocols used to evaluate its efficacy, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.
Table 2.1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Metric | Value | Concentration | Time Point | Citation |
| HT29 | Colorectal Carcinoma | Proliferation Reduction | 46% | Not Specified | 72 hours | [1] |
| HCT116 | Colorectal Carcinoma | Proliferation Reduction | 54% | Not Specified | 72 hours | [1] |
| MCF7 | Breast Cancer | Viability Reduction | Significant | 150 & 200 µM | Multiple | [2] |
| MDA-MB-231 | Breast Cancer | Viability Reduction | Significant | 150 & 200 µM | Multiple | [2] |
| HGC-27 | Gastric Cancer | Proliferation Mitigation | Substantial | 100 µM | Not Specified | [3] |
| SGC-7901 | Gastric Cancer | Proliferation Mitigation | Substantial | 100 µM | Not Specified | [3] |
Table 2.2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Animal Model | Cancer Type | Treatment | Outcome | Citation |
| Nude Mice | Gastric Cancer (SGC-7901 cells) | Intratumoral injection of this compound (100 µM) | Markedly repressed tumor growth | [3] |
Further quantitative data on tumor volume and weight from in vivo studies are needed for a more comprehensive assessment.
Mechanism of Action: Inhibition of SMYD3
This compound functions as a potent and specific inhibitor of SMYD3. SMYD3 is a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5) and lysine 20 (H4K20). These methylation events are crucial for the transcriptional activation of a host of genes involved in cell proliferation and survival.
By binding to SMYD3, this compound competitively inhibits the binding of histone substrates, leading to a reduction in global histone methylation marks.[1] This epigenetic modification results in the decreased expression of SMYD3 target genes, which include oncogenes and cell cycle regulators.[1] The anti-proliferative effects of this compound are dose-dependent and are more pronounced in cancer cells with elevated SMYD3 expression.[4]
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of SMYD3 impacts several critical signaling pathways implicated in cancer progression.
Diagram 3.1.1: this compound Inhibition of the SMYD3-Akt Signaling Pathway in Gastric Cancer
Caption: this compound inhibits SMYD3, leading to reduced H4K20me3, increased EMP1, and decreased p-Akt, ultimately suppressing cell proliferation in gastric cancer.[3]
Diagram 3.1.2: Overview of SMYD3 Downstream Signaling in Cancer
Caption: SMYD3 promotes cancer cell proliferation through both nuclear and cytoplasmic mechanisms, including histone methylation and activation of key oncogenic signaling pathways.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (CCK-8)
This protocol outlines the steps for a Cell Counting Kit-8 (CCK-8) assay to measure cell viability and proliferation.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: (Absorbance of treated wells / Absorbance of control wells) x 100.
-
Diagram 4.1.1: Experimental Workflow for CCK-8 Assay
Caption: A stepwise workflow for assessing cell proliferation using the CCK-8 assay.
Western Blot for Histone Methylation
This protocol details the procedure for detecting changes in histone methylation marks upon this compound treatment.
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a high-percentage polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H4K20me3, anti-H3K4me2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as an antibody against total histone H3 or β-actin, to normalize the results.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the binding of SMYD3 to the promoter regions of its target genes.
-
Cross-linking:
-
Treat cells with this compound.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the immunoprecipitated DNA by qPCR using primers specific for the promoter regions of SMYD3 target genes.
-
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising anti-cancer agent that effectively inhibits the proliferation of various cancer cells, particularly those with high SMYD3 expression. Its mechanism of action, centered on the inhibition of SMYD3's methyltransferase activity, leads to favorable downstream effects on oncogenic signaling pathways.
For future development, it is imperative to conduct more comprehensive in vivo studies to establish a clear dose-response relationship and to assess the therapeutic window and potential toxicities of this compound. Furthermore, a broader screening against a larger panel of cancer cell lines is necessary to identify the full spectrum of cancers that may be sensitive to this compound treatment and to determine robust IC50 values. The synergistic potential of this compound with existing chemotherapeutic agents should also be explored to devise more effective combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. SMYD3 Modulates AMPK-mTOR Signaling Balance in Cancer Cell Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Characterization of BCI-121: A Potent SMYD3 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BCI-121 is a small-molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase implicated in the transcriptional activation of oncogenes.[1][2] Overexpression of SMYD3 is a hallmark of various cancers, including colorectal, breast, and pancreatic cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and preclinical evaluation of this compound, detailing its mechanism of action, effects on cancer cell biology, and the experimental protocols utilized in its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Introduction to this compound and its Target: SMYD3
SMYD3 is a lysine methyltransferase that plays a critical role in regulating gene expression through the methylation of histone and non-histone proteins.[2][3][4] It primarily catalyzes the di- and tri-methylation of lysine 4 on histone H3 (H3K4me2/3), a mark associated with active gene transcription.[1][4] Additionally, SMYD3 has been shown to methylate other histone residues such as H4K5 and H4K20, as well as non-histone targets including VEGFR1, HER2, and MAP3K2.[4][5] Through these activities, SMYD3 contributes to the activation of signaling pathways that promote cell proliferation, migration, and survival.[2]
This compound was identified through virtual screening as a potent inhibitor of SMYD3.[1] It exerts its anti-cancer effects by binding to the substrate-binding site of SMYD3, thereby preventing the methylation of its target proteins and subsequent downstream signaling.[1]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of SMYD3, binding within the lysine-binding channel that connects the cofactor and histone peptide binding sites.[1] This binding event sterically hinders the interaction of SMYD3 with its histone substrates, leading to a reduction in histone methylation.[1] The inhibition of SMYD3's methyltransferase activity by this compound results in decreased global levels of H3K4me2/3 and H4K5me, leading to the repression of SMYD3 target gene expression.[1] Consequently, cancer cells treated with this compound exhibit a significant reduction in proliferation and an accumulation in the S phase of the cell cycle.[6]
Signaling Pathway
The following diagram illustrates the signaling pathway in which SMYD3 is involved and the point of intervention for this compound.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways [ouci.dntb.gov.ua]
- 4. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
BCI-121: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCI-121 is a small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3).[1] SMYD3 is an epigenetic regulator that plays a crucial role in transcriptional activation and is frequently overexpressed in various cancers, including colorectal, breast, and pancreatic cancer.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression, and detailed experimental protocols for its characterization. This compound competitively inhibits the binding of histone substrates to SMYD3, leading to a reduction in histone methylation, particularly H3K4me2/3 and H4K5me.[1] This inhibition of SMYD3's catalytic activity results in the decreased expression of its target genes, ultimately impairing cancer cell proliferation and survival.[1][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on SMYD3 inhibition and related therapeutic strategies.
Mechanism of Action: Inhibition of SMYD3 and Downstream Signaling
This compound functions as a competitive inhibitor of SMYD3. It binds to the substrate-binding pocket of the enzyme, preventing the interaction of SMYD3 with its histone substrates, primarily histone H3 and H4.[1] This direct inhibition of substrate binding leads to a significant reduction in the methylation of key lysine residues on histones, including H3K4me2, H3K4me3, and H4K5me.[1] These histone marks are generally associated with active gene transcription.
The reduction in these activating histone marks at the promoter regions of SMYD3 target genes leads to a condensed chromatin state and subsequent downregulation of gene expression.[1] Key oncogenic signaling pathways are affected by this modulation of gene expression. For instance, SMYD3 is known to regulate genes involved in cell cycle progression and proliferation, such as cyclin D1, cyclin D3, and CDK2.[1][2] Furthermore, SMYD3 can influence the RAS/RAF/MEK/ERK and AKT signaling pathways through both histone and non-histone methylation events.[4] By inhibiting SMYD3, this compound effectively dampens these pro-proliferative signaling cascades.
References
BCI-121: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCI-121 is a small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the transcriptional activation of genes associated with cancer development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its effects on various cancer cell lines are presented. Furthermore, this document elucidates the signaling pathways modulated by this compound, offering insights into its potential as a therapeutic agent.
Chemical Structure and Properties
This compound, with the IUPAC name 4-(Aminocarbonyl)-N-(4-bromophenyl)-1-piperidineacetamide, is a piperidine-4-carboxamide acetanilide derivative.[1][2] Its chemical structure is characterized by a central piperidine ring linked to a bromophenyl group via an acetamide bridge and a carboxamide functional group.
| Property | Value | Reference |
| CAS Number | 432529-82-3 | [1][2] |
| Molecular Formula | C14H18BrN3O2 | [1][2] |
| Molecular Weight | 340.22 g/mol | [1] |
| IUPAC Name | 4-(Aminocarbonyl)-N-(4-bromophenyl)-1-piperidineacetamide | [1] |
| InChI Key | KSUYPIXCRPCPGF-UHFFFAOYSA-N | [1][2] |
| SMILES | O=C(NC1=CC=C(Br)C=C1)CN2CCC(C(N)=O)CC2 | [1] |
| Appearance | Light yellow to yellow solid | [3] |
Solubility
The solubility of this compound has been determined in various solvents, which is critical for its use in in vitro and in vivo studies.
| Solvent | Solubility | Reference |
| DMSO | 66.0 mg/mL (193.99 mM) | [1] |
| Ethanol | 39.0 mg/mL (114.63 mM) | [1] |
| DMF | 30.0 mg/mL (88.18 mM) | [1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL (0.97 mM) | [1] |
Mechanism of Action and Biological Activity
This compound functions as a potent and selective inhibitor of SMYD3, a histone methyltransferase that primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).[3] By inhibiting SMYD3, this compound prevents the recruitment of this enzyme to the promoters of its target genes, leading to a reduction in gene expression.[4] This inhibitory activity has been shown to impair the proliferation of various cancer cell types.[3][5]
The anti-proliferative effects of this compound are dose-dependent and correlate with the expression levels of SMYD3 in cancer cells.[3] Treatment with this compound induces cell cycle arrest, particularly in the S phase, and can lead to apoptosis.[2]
Signaling Pathways
This compound, through its inhibition of SMYD3, has been shown to modulate key signaling pathways involved in cell growth and proliferation, including the MEK-ERK and Akt pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Histone Methyltransferase Assay
This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of SMYD3.
Materials:
-
Recombinant GST-SMYD3
-
This compound
-
Calf thymus histones
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Methylation reaction buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl2, 0.02% Triton X-100, 1 mM PMSF)
-
SDS-PAGE gels
-
Coomassie stain
-
Autoradiography film
Procedure:
-
Incubate recombinant GST-SMYD3 with the desired concentration of this compound or vehicle control (DMSO) for 30 minutes at room temperature.
-
Add calf thymus histones and [3H]-SAM to the reaction mixture.
-
Incubate for 45 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Stain the gel with Coomassie blue to visualize total protein loading.
-
Perform autoradiography to detect the incorporation of the [3H]-methyl group into the histones.
Cell Proliferation Assay (WST-1)
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell Proliferation Reagent WST-1
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO control for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if SMYD3 is bound to specific gene promoters in cells and whether this binding is affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-SMYD3 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and quantitative PCR (qPCR)
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental settings.
Inhibition of Cancer Cell Proliferation
| Cell Line | Cancer Type | This compound Concentration | Time Point | Proliferation Inhibition (%) | Reference |
| HT-29 | Colorectal | 100 µM | 72 h | 46% | [2] |
| HCT116 | Colorectal | 100 µM | 72 h | 54% | [2] |
| MCF7 | Breast | 200 µM | - | Significant | [3] |
| MDA-MB-231 | Breast | 200 µM | - | Significant | [3] |
| HGC-27 | Gastric | 100 µM | - | Substantial | [5] |
| SGC-7901 | Gastric | 100 µM | - | Substantial | [5] |
Inhibition of SMYD3-Histone Binding
| Histone Peptide | This compound:Histone Molar Ratio | Inhibition of Binding (%) | Reference |
| H4 | 1:1 | 36.5% | [4] |
| H4 | 2.5:1 | 51.0% | [4] |
Conclusion
This compound is a valuable research tool for studying the biological roles of SMYD3 and holds promise as a lead compound for the development of novel anti-cancer therapeutics. Its ability to inhibit SMYD3 activity, suppress cancer cell proliferation, and modulate key signaling pathways underscores its potential in oncology. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further optimization of its chemical structure may lead to the development of even more potent and selective SMYD3 inhibitors for clinical applications.
References
Preliminary Studies on the Therapeutic Potential of BCI-121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCI-121 is a novel small-molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone lysine methyltransferase implicated in the pathogenesis of various malignancies. This technical guide provides a comprehensive overview of the preliminary preclinical studies investigating the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed experimental protocols for the core assays used in its evaluation. Furthermore, this guide presents visual representations of the SMYD3 signaling pathway and a typical experimental workflow for assessing the efficacy of this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of SMYD3 inhibitors.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of cancer. Histone methyltransferases are key epigenetic modulators, and their aberrant activity is linked to tumorigenesis. SMYD3 is a histone lysine methyltransferase that is overexpressed in a variety of cancers, including colorectal, breast, ovarian, lung, pancreatic, and prostate cancers. Elevated SMYD3 levels are often associated with poor prognosis, making it an attractive target for therapeutic intervention.
This compound has emerged as a promising inhibitor of SMYD3. This small molecule has demonstrated the ability to impair the proliferation of cancer cells and induce cell cycle arrest and apoptosis. This guide synthesizes the currently available preclinical data on this compound, offering a technical foundation for further research and development.
Mechanism of Action
This compound functions as a competitive inhibitor of SMYD3. It binds to the histone-binding site of the SMYD3 enzyme, thereby preventing the binding of its natural histone substrates. This inhibition of substrate binding leads to a downstream reduction in the methylation of key histone residues, such as histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).
The functional consequences of SMYD3 inhibition by this compound are multifaceted:
-
Transcriptional Repression: By preventing SMYD3-mediated histone methylation at gene promoters, this compound impedes the recruitment of the transcriptional machinery, leading to the downregulation of SMYD3 target genes, many of which are involved in cell proliferation and survival.
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, primarily at the S/G2 phase boundary.
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.
The anticancer effects of this compound appear to be correlated with the expression levels of SMYD3 in cancer cells, with cell lines exhibiting higher basal SMYD3 levels showing greater sensitivity to the inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibition of SMYD3 Activity
| Parameter | Condition | Result | Reference |
| Inhibition of Histone H4 Binding | 1:1 molar ratio (Histone H4:this compound) | 36.5% | |
| Inhibition of Histone H4 Binding | 1:2.5 molar ratio (Histone H4:this compound) | 51.0% | |
| Reduction of Global H3K4me2/3 Levels | 100 µM this compound in CRC cells | Significant | |
| Reduction of Global H4K5me Levels | 100 µM this compound in CRC cells | Significant |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Proliferation Reduction | Reference |
| HT29 | Colorectal Cancer | 100 µM | 72 hours | 46% | |
| HCT116 | Colorectal Cancer | 100 µM | 72 hours | 54% | |
| OVCAR-3 | Ovarian Cancer | 100 µM | 72 hours | Significant | |
| A549 | Lung Cancer | 100 µM | 72 hours | Significant | |
| PANC-1 | Pancreatic Cancer | 100 µM | 72 hours | Significant | |
| LNCaP | Prostate Cancer | 100 µM | 72 hours | Significant | |
| MCF-7 | Breast Cancer | 100 µM | 72 hours | Significant |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the therapeutic potential of this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay assesses the ability of this compound to directly inhibit the enzymatic activity of SMYD3.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or H4 as substrate
-
S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled methyl donor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM β-mercaptoethanol)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the histone substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures.
-
Pre-incubate the mixtures at 30°C for 15 minutes to allow for inhibitor binding.
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the reactions at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated radiolabeled methyl donor.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of SMYD3 activity at each this compound concentration relative to the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound treatment reduces the association of SMYD3 with the promoter regions of its target genes in cultured cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Protocol:
-
Culture cancer cells to ~80% confluency and treat with this compound (e.g., 100 µM) or vehicle for the desired time (e.g., 72 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the SMYD3-DNA complexes by incubating the chromatin overnight at 4°C with an anti-SMYD3 antibody or control IgG.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific gene promoters using quantitative PCR (qPCR) with primers flanking the SMYD3 binding sites.
Cell Proliferation Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add WST-1 reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the SMYD3 signaling pathway and a general experimental workflow for evaluating this compound.
Caption: SMYD3 Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for Evaluating this compound.
Conclusion
The preliminary preclinical data for this compound strongly support its potential as a therapeutic agent for cancers characterized by SMYD3 overexpression. Its defined mechanism of action, coupled with demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, provides a solid rationale for its continued development. This technical guide has provided a detailed summary of the foundational studies on this compound, including key quantitative data and comprehensive experimental protocols, to facilitate further research in this promising area of oncology drug discovery. Future in vivo studies will be critical to ascertain the safety, pharmacokinetics, and efficacy of this compound in more complex biological systems.
Methodological & Application
Application Notes and Protocols for BCI-121 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-121 is a cell-permeable small molecule with a dual inhibitory role, making it a versatile tool for studying distinct cellular signaling pathways. Primarily recognized as an inhibitor of the histone methyltransferase SMYD3, this compound also functions as a dual inhibitor of the dual-specificity phosphatases DUSP1 and DUSP6. This dual activity allows for the investigation of epigenetic regulation and MAPK signaling pathways, both of which are critical in cancer and other diseases. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on its role as a DUSP1 and DUSP6 inhibitor, while also acknowledging its well-established function as a SMYD3 inhibitor.
Note on Dual Activity: It is crucial for researchers to be aware of the dual inhibitory nature of this compound. While it is a valuable tool, the observed cellular effects could be a result of inhibiting SMYD3, DUSP1/DUSP6, or a combination thereof. Therefore, experiments should be designed with appropriate controls to dissect the specific pathways being targeted. For instance, comparing the effects of this compound with those of more specific SMYD3 or DUSP inhibitors, or using genetic knockdown/knockout models, can help in attributing the observed phenotypes to a particular target.
Mechanism of Action
As a SMYD3 inhibitor , this compound impairs the proliferation of cancer cells by inhibiting the methyltransferase activity of SMYD3. This leads to a reduction in histone methylation marks, such as H4K5me and H3K4me2, and can affect the expression of SMYD3 target genes involved in cell proliferation.[1]
As a dual DUSP1 and DUSP6 inhibitor , this compound allosterically inhibits the phosphatase activity of DUSP1 and DUSP6.[2][3] These phosphatases are negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
DUSP1 (also known as MKP-1) primarily dephosphorylates and inactivates the stress-activated protein kinases (SAPKs) JNK and p38.
-
DUSP6 (also known as MKP-3) shows a higher specificity for dephosphorylating and inactivating ERK1/2.
By inhibiting DUSP1 and DUSP6, this compound can lead to the sustained activation of the JNK, p38, and ERK signaling pathways.[4][5]
Data Presentation
Quantitative Data Summary
| Parameter | Target | Cell Line | Value | Reference |
| IC50 | DUSP1 | HeLa | 11.5 ± 2.8 µM | [6] |
| IC50 | DUSP6 | HeLa | 12.3 ± 4.0 µM | [6] |
| EC50 (Cytotoxicity) | Various Neuroblastoma Cell Lines | N/A | Low micromolar range | [7] |
| Effective Concentration (SMYD3 inhibition) | HT29, HCT116 | N/A | 1-100 µM | [1] |
| Effective Concentration (DUSP1/DUSP6 inhibition) | N2a | 10 µM | [5][8] | |
| Effective Concentration (Invasion Inhibition) | Hey, OVCA433 | N/A | 120-160 µM | [9] |
Experimental Protocols
Protocol 1: General Cell Culture Handling of this compound
1. Reconstitution and Storage:
-
This compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[10] When in use, a working aliquot can be stored at 4°C for a limited time.
2. Cell Treatment:
-
Thaw the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform a serial dilution.
-
To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v). Include a vehicle control (DMSO alone) in all experiments at the same final concentration as the this compound treated wells.
-
Remove the old medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Assessing the Effect of this compound on Cell Viability and Proliferation
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT, WST-1, or other viability/proliferation assay reagents
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Assay: At each time point, perform a viability or proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable or proliferating cells. Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
Objective: To determine if this compound treatment leads to the activation of ERK, JNK, and p38 MAPK pathways through the inhibition of DUSP1 and DUSP6.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, total p38, DUSP1, DUSP6, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with an effective concentration of this compound (determined from the viability assay, e.g., 10 µM) and a vehicle control for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the activation status of each MAPK.
Protocol 4: Cell-Based DUSP1/DUSP6 Inhibition Assay (Chemical Complementation Assay)
Objective: To specifically confirm the inhibitory effect of this compound on DUSP1 and DUSP6 activity within a cellular context.[2]
Materials:
-
HeLa cells (or other suitable cell line)
-
Expression vectors for Myc-tagged DUSP1 and DUSP6
-
Transfection reagent
-
Phorbol 12-myristate 13-acetate (PMA) or other ERK pathway activator
-
This compound stock solution
-
Antibodies for Western blotting (phospho-ERK, total ERK, Myc-tag)
Methodology:
-
Transfection: Transfect HeLa cells with either Myc-DUSP1 or Myc-DUSP6 expression vectors.
-
Treatment: After 24-48 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
ERK Activation: Stimulate the cells with an ERK pathway activator like PMA (or TPA) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.
-
Lysis and Western Blotting: Lyse the cells and perform Western blot analysis as described in Protocol 3, probing for phospho-ERK, total ERK, and the Myc-tag (to confirm DUSP expression).
-
Data Analysis: In cells overexpressing DUSP1 or DUSP6, PMA-induced ERK phosphorylation will be reduced. Effective inhibition by this compound will restore the levels of phospho-ERK. Quantify the pERK/total ERK ratio to determine the IC50 of this compound for DUSP1 and DUSP6 inhibition in a cellular environment.[2]
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on SMYD3 and DUSP1/DUSP6 pathways.
Caption: General experimental workflow for characterizing the effects of this compound in cell culture.
Caption: this compound disrupts the negative feedback regulation of MAPK signaling pathways.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of the Dual Specificity Phosphatases DUSP1 and DUSP6 Suppress MPNST Growth via JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BCI-121 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-121 is a cell-permeable small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase. SMYD3 is overexpressed in various cancers and plays a crucial role in transcriptional activation by methylating histone and non-histone proteins, thereby promoting cancer cell proliferation. This compound impairs the enzymatic activity of SMYD3, leading to a reduction in histone methylation, cell cycle arrest, and inhibition of cancer cell growth. These application notes provide detailed protocols for utilizing this compound in a range of in vitro studies to investigate its anti-cancer effects.
Mechanism of Action
This compound functions as a competitive inhibitor of SMYD3, binding to the substrate binding site and preventing the methylation of its targets. Key molecular effects of this compound treatment in cancer cells include a dose-dependent reduction in the methylation of histone H4 at lysine 5 (H4K5me) and histone H3 at lysine 4 (H3K4me2). This inhibition of SMYD3's methyltransferase activity disrupts the expression of SMYD3 target genes, leading to an accumulation of cells in the S phase of the cell cycle and a significant decrease in cell proliferation.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines.
Table 1: Effective Doses of this compound on Cell Proliferation
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition (%) |
| HT29 | Colorectal Cancer | 100 | 72 | 46% |
| HCT116 | Colorectal Cancer | 100 | 72 | 54% |
| OVCAR-3 | Ovarian Cancer | 100 | 72 | Significant Inhibition |
| MCF7 | Breast Cancer | 150 - 200 | 24 - 96 | Significant Decrease |
| MDA-MB-231 | Breast Cancer | 150 - 200 | 24 - 96 | Significant Decrease |
Table 2: Effects of this compound on Histone Methylation and Cell Cycle
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect on Histone Methylation | Cell Cycle Effect |
| HT29 | 10, 30, 60, 100 | 48 | Dose-dependent decrease in H4K5me & H3K4me2 | S-phase arrest |
| HCT116 | 100 | 72 | Abolished SMYD3 binding to target gene promoters | Failure to exit S phase |
| OVCAR-3 | 100 | 72 | Abolished SMYD3 binding to target gene promoters | Not specified |
Experimental Protocols
Cell Proliferation Assay (WST-1 or MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HT29, HCT116)
-
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
WST-1 or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/cm² for HCT116 or 4 x 10³ cells/well for HT29 in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Recommended concentrations to test range from 1 µM to 200 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Caption: Workflow for Cell Proliferation Assay.
Western Blot Analysis of Histone Methylation
This protocol is for assessing the effect of this compound on the levels of histone methylation.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (RIPA buffer)
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4K5me, anti-H3K4me2, anti-Histone H3, anti-Histone H4)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and treat with various concentrations of this compound (e.g., 10-100 µM) for 48-72 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-H4K5me (1:1000), anti-H3K4me2 (1:1000), anti-Histone H3 (1:2000), anti-Histone H4 (1:2000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or H4).
Caption: Western Blot Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 100 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Cell Cycle Analysis Workflow.
Signaling Pathway
Caption: this compound inhibits SMYD3, blocking methylation and downstream pathways.
References
Application Notes and Protocols for BCI-121 and CMS121 in Alzheimer's Disease Research
Note to the Reader: Initial searches for "BCI-121" in the context of Alzheimer's disease research yielded limited direct results. However, a significant body of research exists for a compound designated "CMS121," a fisetin derivative with promising applications in Alzheimer's disease models. Additionally, "this compound" has been identified as a SMYD3 inhibitor studied in a tauopathy model of Alzheimer's. This document provides detailed information on both compounds to ensure comprehensive coverage of potentially relevant research areas.
Part 1: CMS121 - A Fatty Acid Synthase Inhibitor for Alzheimer's Disease
CMS121 is a synthetic derivative of the natural flavonoid fisetin.[1][2] It has demonstrated significant neuroprotective and cognitive-enhancing effects in preclinical models of Alzheimer's disease.[1][2][3] The primary mechanism of action for CMS121 involves the inhibition of fatty acid synthase (FASN), leading to a reduction in lipid peroxidation and inflammation.[2][4]
Mechanism of Action
In Alzheimer's disease, there is an observed increase in the levels of fatty acid synthase (FASN), an enzyme critical for the synthesis of lipids.[2][4] Elevated FASN activity contributes to increased lipid peroxidation, a form of oxidative damage that is a hallmark of Alzheimer's pathology.[2][4] CMS121 acts by inhibiting FASN, which in turn normalizes lipid metabolism, reduces lipid peroxidation, and exerts anti-inflammatory effects.[2][4] This ultimately protects neurons and improves cognitive function in mouse models of the disease.[1][2]
Signaling Pathway of CMS121 in Alzheimer's Disease
Caption: CMS121 signaling pathway in Alzheimer's disease.
Quantitative Data
| Parameter | Observation | Model System | Reference |
| FASN Levels | Higher amounts of FASN protein in brain samples from human patients with Alzheimer's compared to cognitively healthy controls. | Human brain tissue | [2] |
| Lipid Peroxidation | Mice with Alzheimer's-like disease had higher levels of lipid peroxidation than healthy mice or those treated with CMS121. | Mouse model of inherited Alzheimer's disease | [2] |
| Cognitive Function | CMS121 treatment reversed memory loss in a mouse model of inherited Alzheimer's disease, with treated mice performing as well as healthy controls in memory tests. | Mouse model of inherited Alzheimer's disease | [1][2] |
Experimental Protocols
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
-
Objective: To assess the therapeutic efficacy of CMS121 in reversing cognitive deficits in a mouse model of Alzheimer's disease.
-
Animal Model: APPswe/PS1ΔE9 transgenic mice, which develop Alzheimer's-like pathology.
-
Treatment Protocol:
-
Behavioral Assessment:
-
Following the 3-month treatment period (at 12 months of age), both treated and untreated mice, along with a cohort of healthy control mice, are subjected to a battery of memory and behavior tests.[2]
-
Cognitive function is assessed using standard behavioral paradigms such as the Morris water maze or object recognition tests.
-
-
Biochemical Analysis:
-
Following behavioral testing, brain tissue is collected.
-
Levels of FASN, markers of lipid peroxidation (e.g., 4-HNE), and neuroinflammation are quantified using techniques such as Western blotting, ELISA, and immunohistochemistry.[4]
-
Metabolomic analysis of brain tissue can be performed to assess changes in lipid metabolism.[4]
-
Experimental Workflow
Caption: In vivo experimental workflow for CMS121.
Part 2: this compound - A SMYD3 Inhibitor for Tauopathy in Alzheimer's Disease
This compound is a specific inhibitor of the histone methyltransferase SMYD3.[5] Research has shown that SMYD3 is upregulated in the prefrontal cortex of Alzheimer's disease patients and in a mouse model of tauopathy (P301S Tau mice).[5] Inhibition of SMYD3 by this compound has been found to rescue N-methyl-D-aspartate receptor (NMDAR) and cognitive deficits in this mouse model.[5]
Mechanism of Action
SMYD3 is a histone methyltransferase that primarily catalyzes the di- and trimethylation of histone H3 at lysine 4 (H3K4me2/3).[5] In the context of Alzheimer's-related tauopathy, SMYD3 expression is elevated, leading to increased H3K4me3 levels.[5] this compound specifically inhibits SMYD3, thereby reducing H3K4me3 levels and downregulating the transcription of SMYD3 target genes.[5] This action helps to restore normal NMDAR function and ameliorate cognitive deficits.[5]
Signaling Pathway of this compound in a Tauopathy Model of Alzheimer's Disease
Caption: this compound signaling pathway in a tauopathy model.
Quantitative Data
| Parameter | Observation | Model System | Reference |
| SMYD3 mRNA Levels | Significantly elevated in the prefrontal cortex of AD patients and 6-month-old P301S Tau mice compared to controls. | Human postmortem prefrontal cortex and P301S Tau mice | [5] |
| H3K4me3 Protein Levels | Elevated in the prefrontal cortex of P301S Tau mice; this elevation was reversed by treatment with this compound (1 mg/kg, once daily for 3 days). | P301S Tau mice | [5] |
| Cognitive Function | This compound treatment rescued cognitive deficits in P301S Tau mice. | P301S Tau mice | [5] |
Experimental Protocols
In Vivo Efficacy Study in a Tauopathy Mouse Model
-
Objective: To determine the effect of this compound on histone methylation and cognitive function in a mouse model of tauopathy.
-
Animal Model: 6-month-old P301S Tau mice and wild-type (WT) littermate controls.
-
Treatment Protocol:
-
Biochemical Analysis:
-
Immunohistochemistry:
-
PFC slices can be prepared for fluorescence imaging.
-
Immunostaining for H3K4me3 (green) and a neuronal marker such as NeuN (red) can be performed to visualize changes in H3K4me3 levels within neurons.[5]
-
-
Behavioral Assessment:
-
A separate cohort of mice is used for behavioral testing to assess cognitive function following this compound treatment.
-
Standard cognitive tests, such as the novel object recognition test or Barnes maze, can be employed.
-
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]
- 3. sciencedaily.com [sciencedaily.com]
- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BCI-121 as a Tool for Studying SMYD3 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the development and progression of various cancers, including colorectal, breast, pancreatic, and gastric cancers.[1][2][3] SMYD3 acts as a chromatin modifier, primarily tri-methylating Histone 3 Lysine 4 (H3K4), a mark associated with transcriptional activation.[1] Beyond histones, SMYD3 also methylates a variety of non-histone proteins, thereby regulating key signaling pathways involved in cell proliferation, survival, and differentiation.[4][5] Its role as an oncogenic driver has made it an attractive target for therapeutic intervention.[3][6]
BCI-121 is a small molecule inhibitor of SMYD3.[2][7] It serves as a valuable chemical probe for elucidating the diverse functions of SMYD3 in normal physiology and disease. This compound has been shown to impair the methyltransferase activity of SMYD3, leading to reduced cancer cell proliferation and providing a proof-of-principle that SMYD3 is a druggable target.[2] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying SMYD3 function.
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of SMYD3.[4] It competes with histone and non-histone substrates for binding to the enzyme's active site.[2] This inhibition prevents the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM) to lysine residues on target proteins. In a cellular context, this compound has been demonstrated to reduce SMYD3 recruitment to the promoter regions of its target genes, consequently leading to a decrease in their mRNA expression.[2][7] The primary downstream effects of this compound are the reduction of key methylation marks, including H3K4me2/3, H4K5me, and H4K20me3, which are associated with SMYD3 activity.[2][8]
Signaling Pathways Modulated by SMYD3
SMYD3 is a multifaceted protein that influences several critical signaling pathways. This compound can be utilized to investigate the role of SMYD3-mediated methylation in these networks.
SMYD3-Mediated MAP Kinase Pathway Activation
SMYD3 directly methylates MAP3K2, a kinase in the Ras signaling pathway, which enhances the activation of the downstream Ras/Raf/MEK/ERK cascade.[4] Inhibition of SMYD3 with this compound can lead to decreased ERK1/2 activation.[2]
SMYD3 and the PI3K/AKT Signaling Pathway
SMYD3 can also methylate AKT1 at lysine 14, a critical step for its activation and phosphorylation.[4][5] The PI3K/AKT pathway is a key mediator of cell growth, survival, and metabolism. This compound treatment has been shown to reduce the levels of phosphorylated Akt (S473) in gastric cancer cells.[8][9]
Quantitative Data for this compound
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
Table 1: Anti-proliferative Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (μM) | Treatment Duration (h) | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal | 100 | 72 | 46% | [2],[7] |
| HCT116 | Colorectal | 100 | 72 | 54% | [2],[7] |
| HGC-27 | Gastric | 100 | Not specified | Significant mitigation | [8],[9] |
| SGC-7901 | Gastric | 100 | Not specified | Significant mitigation | [8],[9] |
| MCF7 | Breast | 200 | Not specified | ~2-fold suppression of growth | [10],[11] |
| MDA-MB-231 | Breast | 200 | Not specified | Significant delay in growth | [12] |
Table 2: Effects of this compound on SMYD3 Activity and Downstream Markers
| Assay Type | Cell Line(s) | Concentration (μM) | Effect | Reference |
| In Vitro Methylation | - | Not specified | Impaired SMYD3-mediated H4 methylation | [2],[7] |
| Histone Methylation | CRC cell lines | 100 | Decreased global H3K4me2/3 and H4K5me | [2] |
| Histone Methylation | HGC-27, SGC-7901 | 100 | Reduced H4K20me3 levels | [8],[9] |
| Target Gene Expression | HT29, HCT116 | 100 | Decreased expression of SMYD3 target genes | [2],[7] |
| Chromatin Binding | HCT116, OVCAR-3 | 100 | Abolished SMYD3 binding to target gene promoters | [2] |
| Pathway Modulation | HGC-27, SGC-7901 | 100 | Reduced p-Akt (S473) levels | [8],[9] |
| Cell Cycle | HT29 | 100 | S-phase accumulation | [2],[7] |
| Cell Cycle | MCF7, MDA-MB-231 | 200 | G1 arrest | [11] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of this compound on SMYD3 function.
Protocol 1: In Vitro SMYD3 Methylation Assay
This assay directly measures the enzymatic activity of recombinant SMYD3 and the inhibitory effect of this compound.
-
Materials:
-
Recombinant SMYD3 protein
-
Histone substrate (e.g., calf thymus histones or specific histone H3/H4 peptides)
-
This compound (dissolved in DMSO)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Methyltransferase reaction buffer
-
SDS-PAGE gels and Coomassie stain
-
Autoradiography film or phosphorimager
-
-
Procedure:
-
Set up reactions in methyltransferase buffer containing recombinant SMYD3 and histone substrate.
-
Add this compound (e.g., 100 µM) or DMSO (vehicle control) to respective reaction tubes.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reactions at 30°C for 1 hour.
-
Stop the reactions by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize total protein as a loading control.
-
Dry the gel and expose it to autoradiography film to detect the incorporation of the ³H-methyl group into the histone substrate.
-
Quantify the signal to determine the extent of inhibition.[2]
-
Protocol 2: Cellular Proliferation Assay
This protocol assesses the impact of this compound on the growth of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell counting solution (e.g., CCK-8) or a hemocytometer with trypan blue
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-200 µM) or DMSO as a vehicle control.
-
Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
At each time point, measure cell viability/proliferation.
-
For CCK-8: Add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance at 450 nm.
-
For Cell Counting: Trypsinize cells, stain with trypan blue, and count viable cells using a hemocytometer.
-
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.[2][8]
-
Protocol 3: Western Blot Analysis of Histone Marks and Signaling Proteins
This protocol is used to detect changes in SMYD3-mediated histone methylation and the phosphorylation status of downstream signaling proteins.
-
Materials:
-
Cells treated with this compound or DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me3, anti-H4K20me3, anti-p-Akt (S473), anti-total Akt, anti-SMYD3, anti-β-actin or anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin, total H3).[8][9]
-
Protocol 4: Chromatin Immunoprecipitation (ChIP)
This protocol determines if this compound affects the recruitment of SMYD3 to the promoter regions of its target genes.
-
Materials:
-
Cells treated with this compound (e.g., 100 µM for 72h) or DMSO
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonicator
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
qPCR primers for target gene promoters
-
-
Procedure:
-
Cross-link proteins to DNA in treated and control cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight with anti-SMYD3 or control IgG antibodies.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of known SMYD3 target genes.
-
Analyze the data as a percentage of input to quantify SMYD3 occupancy.[2]
-
Visualizations of Experimental Workflow and Logic
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on SMYD3 in a cancer cell line model.
Logical Framework of this compound Action
This diagram outlines the logical progression from SMYD3 inhibition by this compound to the observed cellular outcomes.
References
- 1. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways [ouci.dntb.gov.ua]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. metaphactory [semopenalex.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SMYD3 drives the proliferation in gastric cancer cells via reducing EMP1 expression in an H4K20me3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: BCI-121 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-121 is a small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone lysine methyltransferase overexpressed in various cancers, including colorectal, breast, gastric, and pancreatic cancer.[1][2][3] SMYD3 acts as an oncogene by methylating histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), leading to the transcriptional activation of genes involved in cell proliferation and survival.[1] this compound impairs cancer cell growth by inhibiting the catalytic activity of SMYD3, leading to a reduction in global H3K4me2/3 and H4K5me levels and subsequent downregulation of SMYD3 target genes.[1] Preclinical studies have demonstrated that this compound induces a dose-dependent reduction in the proliferation of cancer cell lines expressing high levels of SMYD3 and causes cell cycle arrest in the S phase.[1][4]
While this compound has shown promise as a monotherapy in preclinical models, its potential in combination with other cancer therapies is an area of significant interest. The ability of this compound to arrest cancer cells at the S/G2 boundary suggests a potential synergistic effect with chemotherapeutic agents that target cells in these phases of the cell cycle.[1] This document provides detailed application notes and protocols for studying this compound as a single agent and outlines a rationale for its investigation in combination with other cancer treatments.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell lines.
Table 1: Dose-Dependent Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Proliferation Inhibition (%) |
| HT29 | Colorectal Cancer | 100 | 72 | 46% |
| HCT116 | Colorectal Cancer | 100 | 72 | 54% |
| MCF7 | Breast Cancer | 200 | Not Specified | ~50% (2-fold suppression of growth) |
| MDA-MB-231 | Breast Cancer | 200 | Not Specified | Significant delay in cellular growth |
| HGC-27 | Gastric Cancer | 100 | Not Specified | Substantial mitigation |
| SGC-7901 | Gastric Cancer | 100 | Not Specified | Substantial mitigation |
Data compiled from multiple sources.[3][4][5]
Table 2: Effect of this compound on Histone Methylation Marks
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Histone Mark | Change in Methylation |
| Colorectal Cancer Cells | Colorectal Cancer | 100 | 48 | H4K5me | Decreased |
| Colorectal Cancer Cells | Colorectal Cancer | 100 | 48 | H3K4me2 | Decreased |
| HGC-27 | Gastric Cancer | 100 | Not Specified | H4K20me3 | Decreased |
| SGC-7901 | Gastric Cancer | 100 | Not Specified | H4K20me3 | Decreased |
Data compiled from multiple sources.[1][3]
Proposed Combination Therapies
While direct preclinical or clinical data on this compound in combination with other therapies are not yet available, its mechanism of action provides a strong rationale for investigating synergistic effects with other anti-cancer agents.
Combination with Chemotherapy
The induction of S/G2 cell cycle arrest by this compound suggests that it could enhance the efficacy of chemotherapeutic agents that are most effective during these phases, such as DNA alkylating agents or topoisomerase inhibitors.[1]
Combination with Targeted Therapy
SMYD3 has been shown to regulate the expression of genes involved in key oncogenic signaling pathways.[1] Combining this compound with inhibitors of these pathways could lead to a more potent anti-tumor response. For example, in gastric cancer cells, this compound treatment led to a decrease in phosphorylated Akt (p-Akt), suggesting a potential synergy with PI3K/Akt pathway inhibitors.[3]
Combination with Immunotherapy
Epigenetic modulators can alter the tumor microenvironment and enhance the immunogenicity of cancer cells. While not yet studied for this compound, other histone methyltransferase inhibitors have been shown to synergize with immune checkpoint inhibitors.
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from a study on this compound's effect on SMYD3 activity.[1]
Materials:
-
Recombinant GST-SMYD3 protein
-
This compound
-
Calf thymus histones
-
S-adenosyl-L-[methyl-³H]-methionine (SAM-³H)
-
Methylation reaction buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton X-100, 1 mM PMSF)
-
SDS-PAGE gels
-
Coomassie stain
-
Autoradiography film or digital imager
Procedure:
-
Incubate recombinant GST-SMYD3 with 100 µM this compound or vehicle control (e.g., DMSO) for 30 minutes at room temperature.
-
Add calf thymus histones and SAM-³H to the reaction mixture.
-
Incubate for 45 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Stain the gel with Coomassie blue to visualize total protein loading.
-
Perform autoradiography to detect the incorporation of the ³H-methyl group into the histones.
Protocol 2: Cell Proliferation Assay (WST-1)
This protocol is based on methods used to assess the anti-proliferative effects of this compound.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 24, 48, 72, or 96 hours.
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells.
Protocol 3: Western Blot for Histone Methylation Marks
This protocol allows for the assessment of this compound's effect on global histone methylation levels in cells.[1]
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against specific histone methylation marks (e.g., H4K5me, H3K4me2) and a loading control (e.g., total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.
Caption: Workflow for preclinical evaluation of this compound and its combinations.
Caption: Rationale for combining this compound with other cancer therapies.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Note: Utilizing BCI-121 for the Study of Epigenetic Regulation via SMYD3 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
BCI-121 is a small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3).[1][2] SMYD3 is an epigenetic regulator that primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), leading to transcriptional activation of target genes.[3] Dysregulation of SMYD3 activity is implicated in various cancers, making it a compelling target for therapeutic intervention and mechanistic studies. This application note provides detailed protocols for using this compound to investigate SMYD3-mediated epigenetic regulation in cancer cell lines.
Mechanism of Action
This compound functions as a competitive inhibitor of SMYD3, binding to the substrate-binding pocket and preventing the interaction of SMYD3 with its histone substrates. This inhibition leads to a reduction in global levels of H3K4me2/3 and H4K5me.[1] Consequently, the expression of SMYD3 target genes, many of which are involved in cell proliferation and survival, is downregulated.[1] Studies have shown that this compound treatment can induce cell cycle arrest and reduce the proliferation of cancer cells that exhibit high levels of SMYD3 expression.[1]
Data Presentation
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal Cancer | 100 | 72 | 46 | [1] |
| HCT116 | Colorectal Cancer | 100 | 72 | 54 | [1] |
| MCF7 | Breast Cancer | 200 | Not Specified | ~50 (doubling time increase) | [4] |
| MDA-MB-231 | Breast Cancer | 200 | Not Specified | Significant delay in growth | [4] |
Table 2: Effect of this compound on Histone Methylation
| Cell Line | Histone Mark | This compound Concentration (µM) | Incubation Time (h) | Result | Reference |
| HT29 | H4K5me | 1-100 (dose-dependent) | 48 | Decreased | [5] |
| HT29 | H3K4me2 | 1-100 (dose-dependent) | 48 | Decreased | [5] |
| CRC cells | H4K5me | Not Specified | 48 | Reduced | [5] |
| CRC cells | H3K4me2 | Not Specified | 48 | Reduced | [5] |
| P301S Tau mice PFC | H3K4me3 | 1 mg/kg (in vivo) | 72 | Reversed elevation | [6] |
Experimental Protocols
Cell Proliferation Assay (WST-1 Method)
This protocol outlines the steps to assess the effect of this compound on cancer cell proliferation using a WST-1 assay.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., HT29, HCT116)
-
Complete cell culture medium
-
96-well microplates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4][6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 µM to 100 µM is recommended for initial experiments.[5] Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.[2] Use a reference wavelength greater than 600 nm.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Western Blot Analysis of Histone Methylation
This protocol describes how to detect changes in histone methylation marks in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H4K5me, anti-total H3, anti-total H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat with desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the levels of modified histones to the corresponding total histone levels.
Chromatin Immunoprecipitation (ChIP)
This protocol details the procedure for performing ChIP to investigate the occupancy of SMYD3 at specific gene promoters following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Formaldehyde (10% stock)
-
Glycine (2.5 M stock)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-SMYD3 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Protocol:
-
Culture cells to 80-90% confluency and treat with this compound (e.g., 100 µM) or vehicle for 72 hours.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
-
Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-SMYD3 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C for at least 5 hours with NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the promoter regions of SMYD3 target genes to quantify the enrichment.
Visualizations
References
- 1. Western Blot Analysis for Histone H3 Methylation [bio-protocol.org]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells | MDPI [mdpi.com]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Optimizing BCI-121 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BCI-121, a small molecule inhibitor of the histone methyltransferase SMYD3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase.[1][2] It functions by binding within the lysine channel of SMYD3, which connects the cofactor binding site to the histone peptide binding site.[3] This binding competitively inhibits the interaction between SMYD3 and its histone substrates, such as histone H4.[3] By preventing SMYD3 from methylating its targets, this compound can modulate the expression of SMYD3 target genes, leading to an anti-proliferative effect in cancer cells.[1][3]
Q2: What are the known downstream effects of this compound treatment?
A2: Treatment of cancer cells with this compound has been shown to have several downstream effects, including:
-
Reduced Cell Proliferation: this compound significantly inhibits the growth of various cancer cell lines.[1][3]
-
Cell Cycle Arrest: The compound can cause an accumulation of cells in the S phase of the cell cycle, suggesting a role for SMYD3 in the S/G2 transition.[3][4]
-
Modulation of Gene Expression: this compound can decrease the expression levels of SMYD3 target genes such as c-Met, TERT, WNT10b, and CDK2.[4]
-
Impact on Histone Methylation: A dose-dependent reduction in global levels of targeted histone methyl marks, including H4K5me and H3K4me2, has been observed.[3]
-
Inhibition of the Akt Signaling Pathway: In some gastric cancer cells, this compound has been shown to reduce the phosphorylation of Akt (S473).[5]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated anti-proliferative properties in a variety of cancer cell lines, particularly those with high expression of SMYD3.[3] Published studies have reported efficacy in:
-
Ovarian cancer cell lines (OVCAR-3)[3]
-
Breast cancer cell lines (MCF7 and MDA-MB-231)[6]
-
Gastric cancer cell lines (HGC-27 and SGC-7901)[5]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] For long-term storage, it is advisable to store the stock solution at -20°C.
Troubleshooting Guides
Issue 1: Sub-optimal or no inhibition of cell proliferation.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations in the range of 50-200 µM have been used in published studies.[6] |
| Insufficient Treatment Duration | The anti-proliferative effects of this compound are time-dependent.[3] Consider extending the treatment duration. Experiments have shown significant effects at 48 and 72 hours.[1][3] |
| Low SMYD3 Expression | The efficacy of this compound is more pronounced in cell lines with high levels of SMYD3 expression.[3] Verify the expression level of SMYD3 in your cell line via Western blot or qPCR. |
| Compound Instability | Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of this compound. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in the culture medium is consistent across all wells (including vehicle controls) and is typically below 0.5%. |
Issue 3: Difficulty in detecting changes in histone methylation.
| Possible Cause | Suggested Solution |
| Sub-optimal Antibody | Use a well-validated antibody specific for the histone mark of interest (e.g., H4K5me, H3K4me2).[3] Titrate the antibody to determine the optimal concentration for Western blotting. |
| Insufficient Nuclear Lysis | Ensure complete lysis of the nuclear membrane to release histones. Use a lysis buffer specifically designed for nuclear protein extraction. |
| Low Abundance of Histone Mark | The specific histone mark you are investigating may have a low basal level in your cells. Consider using a positive control, such as cells treated with a known inducer of that histone mark, if available. |
| Inappropriate Loading Control | For histone analysis, total histone H3 or H4 is a more appropriate loading control than cytoplasmic proteins like GAPDH or β-actin. |
Data Presentation
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Concentration (µM) | Duration (hours) | Proliferation Reduction (%) | Reference |
| HT29 | Not Specified | 72 | 46 | [1] |
| HCT116 | Not Specified | 72 | 54 | [1] |
| HCT116 | 100 | 72 | Significant | [3] |
| OVCAR-3 | 100 | 72 | Significant | [3] |
| HGC-27 | 100 | Not Specified | Substantial | [5] |
| SGC-7901 | 100 | Not Specified | Substantial | [5] |
| MCF7 | 150-200 | Not Specified | Significant | [6] |
| MDA-MB-231 | 200 | Not Specified | Significant | [6] |
Table 2: IC50 Values of this compound
Experimental Protocols
1. Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
2. Western Blot for Histone Methylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a nuclear extraction buffer.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the histone mark of interest (e.g., anti-H4K5me) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound inhibits SMYD3, preventing histone methylation and downstream gene expression.
Caption: Workflow for evaluating the efficacy of this compound in cell culture experiments.
Caption: Troubleshooting flowchart for sub-optimal this compound efficacy in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel insights into SMYD2 and SMYD3 inhibitors: from potential anti-tumoural therapy to a variety of new applications - ProQuest [proquest.com]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
BCI-121 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with BCI-121, a potent SMYD3 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of SMYD3, a histone methyltransferase.[1][2][3] It functions by binding to the lysine channel, which connects the cofactor and histone peptide binding sites of the SMYD3 enzyme.[4] This competitive inhibition prevents SMYD3 from methylating its histone substrates, such as H4, and from recruiting to the promoters of its target genes.[1][4] The downstream effects include reduced expression of SMYD3 target genes, impaired cancer cell proliferation, and cell cycle arrest in the S phase.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical for maintaining its stability and efficacy. For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[2] Stock solutions dissolved in a solvent like DMSO should be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[2]
Q3: In which solvents can this compound be dissolved?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4][5] For in vivo experiments, a stock solution in DMSO can be further diluted in other vehicles like corn oil, or a mixture of PEG300, Tween-80, and saline.[1] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]
Troubleshooting Guide
Issue 1: Reduced or No Inhibition of Cancer Cell Proliferation
If you observe lower than expected or no anti-proliferative effects of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low SMYD3 Expression in Cell Line | The anti-proliferative effects of this compound are dependent on the level of SMYD3 expression in the cancer cell line.[4] Verify the SMYD3 expression levels in your chosen cell lines. Cells with low SMYD3 expression may not respond to this compound treatment.[4] |
| Improper this compound Storage or Handling | Degradation of this compound due to improper storage can lead to loss of activity. Ensure that the compound has been stored at the correct temperatures (-20°C for powder, -80°C for stock solutions in solvent) and that freeze-thaw cycles have been minimized.[1][2] |
| Incorrect Dosage | The inhibitory effects of this compound are dose-dependent.[1][4] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. |
| Issues with Solvent | The use of old or water-containing DMSO can lead to poor solubility and reduced effective concentration of this compound.[2] Always use fresh, high-quality DMSO for preparing stock solutions.[2] |
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
Discrepancies between cell culture and animal model results can arise from several factors.
| Potential Cause | Recommended Solution |
| Pharmacokinetics and Bioavailability | The formulation of this compound for in vivo use is critical for its bioavailability. Ensure that the vehicle used (e.g., corn oil, PEG300/Tween-80/saline) is appropriate and that the compound is fully dissolved.[1] For continuous dosing over extended periods, the choice of formulation should be carefully considered.[1] |
| Metabolism of this compound | The metabolic stability of this compound in the animal model may differ from its stability in cell culture. Further investigation into the compound's metabolism may be necessary to understand its in vivo efficacy. |
| Inconsistent Effects on SMYD3 Protein Levels | Some studies have noted that the effect of this compound on SMYD3 protein levels can be inconsistent between in vitro and in vivo models, while the inhibition of target gene expression remains consistent.[6] Focus on measuring the downstream effects, such as the methylation marks (H4K5me, H3K4me2) and the expression of SMYD3 target genes, as more reliable indicators of this compound activity.[1][4] |
Issue 3: Off-Target Effects or Cytotoxicity in Normal Cells
While this compound is designed to target cancer cells overexpressing SMYD3, off-target effects can occur.
| Potential Cause | Recommended Solution |
| High Concentrations of this compound | At high concentrations, this compound has been observed to cause a significant decrease in the viability of normal cell lines (e.g., MCF10A).[5][7] It is crucial to perform a dose-response analysis to identify a therapeutic window that maximizes cancer cell inhibition while minimizing toxicity to normal cells. |
| Cell Line-Specific Sensitivity | The sensitivity to this compound can vary even among cancer cell lines. Some studies have shown that this compound can affect the colony formation of normal cells at high concentrations.[5] It is important to include appropriate normal cell line controls in your experiments. |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in appropriate multi-well plates at a density that allows for logarithmic growth throughout the experiment.[4]
-
This compound Treatment: Prepare fresh dilutions of this compound in the cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all treatments, including the vehicle control. Treat cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).[4][5]
-
Cell Viability Assessment: Assess cell proliferation using a suitable method, such as cell counting with a hemocytometer or a WST-1/MTT assay.[4][7]
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
Western Blot for Histone Methylation Marks
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the histone methylation marks of interest (e.g., H4K5me, H3K4me2) and a loading control (e.g., β-actin, H3).[4]
-
Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in histone methylation levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel insights into SMYD2 and SMYD3 inhibitors: from potential anti-tumoural therapy to a variety of new applications - ProQuest [proquest.com]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Addressing BCI-121 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during experiments with the SMYD3 inhibitor, BCI-121.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase.[1][2][3] SMYD3 is overexpressed in various cancers and plays a role in transcriptional activation of genes involved in cell proliferation and survival.[2][4] this compound works by binding to the substrate-binding site of SMYD3, preventing it from methylating its targets, such as histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).[1][4][5] This inhibition of SMYD3's methyltransferase activity leads to a reduction in the expression of its target oncogenes, resulting in decreased cancer cell proliferation and cell cycle arrest, typically at the S phase.[1][4][5]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This typically involves treating the cells with a range of this compound concentrations for a set period (e.g., 48, 72, or 96 hours) and then measuring cell viability using an appropriate assay such as MTT or WST-1.[4][6]
Q3: What are the known factors influencing sensitivity to this compound?
The primary determinant of sensitivity to this compound is the expression level of its target, SMYD3.[5] Cancer cell lines with high basal levels of SMYD3 expression are generally more sensitive to this compound treatment, while those with low SMYD3 expression are often resistant.[4][5] Therefore, it is crucial to assess SMYD3 expression in your cell line of interest before initiating experiments.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Low or absent SMYD3 expression: As mentioned above, SMYD3 expression is critical for this compound efficacy.
-
Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the treatment time may be too short to induce a significant effect.
-
Drug instability: Improper storage or handling of the this compound compound can lead to its degradation.
-
Intrinsic or acquired resistance: The cancer cells may have inherent resistance mechanisms or may have developed resistance over time.
Q5: Are there any known resistance mechanisms to this compound?
While direct, experimentally verified mechanisms of acquired resistance specifically to this compound are not yet extensively documented in the literature, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies and histone methyltransferase inhibitors. These may include:
-
Downregulation or mutation of SMYD3: A decrease in the amount of the drug's target or a mutation that prevents drug binding would reduce its effectiveness.
-
Activation of alternative signaling pathways: Cancer cells can bypass the inhibited pathway by upregulating parallel survival pathways.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Epigenetic reprogramming: Alterations in the chromatin landscape could render cells less dependent on the SMYD3 pathway.
Q6: What are the potential strategies to overcome this compound resistance?
Addressing this compound resistance may involve several approaches:
-
Combination therapy: Combining this compound with other anticancer agents can create synergistic effects and overcome resistance. For instance, this compound has been shown to sensitize cancer cells to DNA-damaging chemotherapeutics like doxorubicin.[7]
-
Targeting downstream or parallel pathways: If resistance is due to the activation of alternative signaling, inhibitors of those pathways could be used in combination with this compound.
-
Development of next-generation SMYD3 inhibitors: More potent or irreversible inhibitors of SMYD3 may be effective against resistant clones.[8]
Troubleshooting Guides
Problem: Reduced or No Cytotoxic Effect of this compound
| Possible Cause | Recommended Action |
| 1. Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response and time-course experiment. Test a broader range of this compound concentrations (e.g., 10 µM to 200 µM) and measure cell viability at multiple time points (e.g., 24, 48, 72, 96 hours). |
| 2. Low or Absent SMYD3 Expression | Assess SMYD3 protein levels by Western blot and/or mRNA levels by qPCR in your cancer cell line. Compare the expression to a known this compound sensitive cell line as a positive control. |
| 3. Acquired Resistance to this compound | If the cell line was previously sensitive, consider the possibility of acquired resistance. To investigate this, you can: - Continuously culture cells in the presence of increasing concentrations of this compound to select for a resistant population. - Perform molecular profiling (e.g., RNA-seq, proteomics) to identify changes in gene expression and signaling pathways in the resistant cells compared to the parental sensitive cells. |
| 4. This compound Compound Instability | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh working solutions from the stock for each experiment. You can also test the activity of your this compound stock on a known sensitive cell line to confirm its potency. |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action |
| 1. Variability in Cell Culture Conditions | Maintain consistent cell culture practices. Use cells within a narrow passage number range for all experiments. Ensure consistent seeding densities and growth conditions (e.g., media, serum concentration, CO2 levels). |
| 2. Fluctuation in SMYD3 Expression | SMYD3 expression can be influenced by cell density and other culture conditions. Standardize these parameters to ensure reproducible SMYD3 levels at the start of each experiment. |
| 3. Inaccurate Cell Counting or Viability Assessment | Calibrate and regularly maintain cell counting equipment. Use multiple methods to assess cell viability if possible (e.g., trypan blue exclusion and a metabolic assay like MTT). |
Quantitative Data Summary
Table 1: Proliferation Inhibition by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal | 100 | 72 | 46 | [1] |
| HCT116 | Colorectal | 100 | 72 | 54 | [1] |
| A549 | Lung | 100 | 96 | Significant Inhibition | [4] |
| Capan-1 | Pancreatic | 100 | 96 | Significant Inhibition | [4] |
| DU145 | Prostate | 100 | 96 | Significant Inhibition | [4] |
| OVCAR-3 | Ovarian | 100 | 96 | Significant Inhibition | [4] |
| MCF7 | Breast | 150-200 | 48-96 | Significant Decrease in Viability | [5][6] |
| MDA-MB-231 | Breast | 200 | 48-96 | Significant Decrease in Viability | [5][6] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| HT29 | This compound | Accumulation in S phase | [1][4][5] |
| HCT116 | This compound | Accumulation in S phase | [1] |
Key Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator.
-
WST-1 Reagent Addition: Add 10 µl of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for SMYD3 Expression
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SMYD3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for SMYD3 Target Genes
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, specific primers for SMYD3 target genes (e.g., c-MET, WNT10B), and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain them with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
Mandatory Visualizations
Caption: this compound inhibits the methyltransferase activity of SMYD3.
Caption: Potential mechanisms of intrinsic and acquired resistance to this compound.
Caption: Workflow to investigate and address this compound resistance.
References
- 1. Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Role and potential therapeutic value of histone methyltransferases in drug resistance mechanisms in lung cancer [frontiersin.org]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting epigenetic regulators to overcome drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological considerations for BCI-121 studies
This technical support center provides researchers, scientists, and drug development professionals with methodological considerations, troubleshooting guides, and frequently asked questions (FAQs) for studies involving BCI-121.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3).[1][2] Its primary mechanism of action is to bind to the lysine channel of SMYD3, which connects the cofactor and histone peptide binding sites, thereby competitively inhibiting the binding of histone substrates.[3] This inhibition leads to a reduction in the methylation of histone H3 at lysine 4 (H3K4me2/3) and histone H4 at lysine 5 (H4K5me), which in turn alters gene expression.[1][3]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to have several cellular effects, primarily in cancer cell lines that overexpress SMYD3. These effects include:
-
Inhibition of cell proliferation: this compound significantly reduces the growth of various cancer cell types, including colorectal, breast, ovarian, lung, pancreatic, and prostate cancer cells.[3][4]
-
Cell cycle arrest: Treatment with this compound can cause an accumulation of cells in the S phase of the cell cycle, indicating an impairment of S/G2 transition.[3]
-
Induction of apoptosis: In some cancer cell lines, this compound treatment has been shown to induce apoptosis.[4]
-
Downregulation of SMYD3 target genes: By preventing the recruitment of SMYD3 to the promoters of its target genes, this compound leads to reduced expression of these genes.[1][3]
Q3: Is this compound currently in clinical trials?
A3: Based on available information, this compound is a compound used for preclinical research and there is no evidence to suggest it is currently in clinical trials.[5] Researchers interested in clinical trials for cancer therapies can consult public registries such as those maintained by the National Institutes of Health.[6]
Q4: How should this compound be prepared for in vitro and in vivo experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][7] For cell-based assays, this stock solution is further diluted in culture medium to the desired final concentration. For in vivo studies in murine models, specific formulations have been described, involving solvents like PEG300, Tween-80, and saline, or corn oil.[1] It is crucial to prepare fresh solutions and consider the final DMSO concentration in experiments, as high concentrations can be toxic to cells.[4][8]
Troubleshooting Guides
This section addresses potential issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lack of expected anti-proliferative effect.
-
Possible Cause 1: Low SMYD3 expression in the cell line.
-
Troubleshooting Tip: The anti-proliferative effects of this compound are dependent on the expression levels of SMYD3.[3] Before starting a study, verify the SMYD3 expression level in your chosen cell line(s) by Western blot or qPCR. Cell lines with low or no SMYD3 expression are not expected to respond to this compound treatment.[3]
-
-
Possible Cause 2: Suboptimal concentration or treatment duration.
-
Troubleshooting Tip: The inhibitory effects of this compound are dose- and time-dependent.[3] Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal treatment duration for your specific cell line.
-
-
Possible Cause 3: Compound instability.
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: High concentration of this compound.
-
Troubleshooting Tip: While higher concentrations may show a stronger effect, they can also lead to off-target effects or cytotoxicity.[9] It is important to determine the optimal concentration range that inhibits SMYD3 activity without causing significant non-specific toxicity.
-
-
Possible Cause 2: High DMSO concentration.
-
Troubleshooting Tip: Ensure the final concentration of the vehicle (DMSO) is consistent across all treatments and is at a level that does not affect cell viability or the experimental readout (typically ≤ 0.1%).[4] Always include a vehicle-only control in your experiments.
-
Issue 3: Difficulty in detecting changes in histone methylation.
-
Possible Cause 1: Insufficient treatment time.
-
Troubleshooting Tip: Changes in histone methylation marks may take time to become apparent. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal time point to observe a significant reduction in H3K4me2/3 and H4K5me levels.[3]
-
-
Possible Cause 2: Antibody quality in Western blot.
-
Troubleshooting Tip: Use high-quality, validated antibodies specific for the histone methylation marks of interest. Ensure proper optimization of your Western blot protocol, including appropriate blocking and antibody concentrations.
-
Data Presentation
Table 1: Summary of this compound Effects on Cancer Cell Proliferation
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal | 100 | 72 | 46 | [1] |
| HCT116 | Colorectal | 100 | 72 | 54 | [1] |
| MCF7 | Breast | 150 | 96 | Significant Decrease | [4] |
| MDA-MB-231 | Breast | 150 | 96 | Significant Decrease | [4] |
| Hey | Ovarian | 120 | Not Specified | Significant Inhibition | [9] |
| OVCA433 | Ovarian | 120 | Not Specified | Significant Inhibition | [9] |
Table 2: Effect of this compound on SMYD3-Mediated Histone Methylation
| Histone Mark | Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Outcome | Reference |
| H4K5me | HCT116 | 100 | 48 | Dose-dependent reduction | [3] |
| H3K4me2 | HCT116 | 100 | 48 | Dose-dependent reduction | [3] |
| H3K4me2/3 | Colorectal Cancer Cells | 100 | Not Specified | Significant reduction | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 150, 200 µM) and a vehicle control (DMSO).[4]
-
Incubate for different time points (e.g., 24, 48, 72, 96 hours).[4]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Western Blot for Histone Methylation
-
Objective: To determine the effect of this compound on global levels of specific histone methylation marks.
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the histone methylation marks of interest (e.g., anti-H3K4me2, anti-H4K5me) and a loading control (e.g., anti-H3 or anti-β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
3. Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).[4]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[4]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: this compound inhibits SMYD3, leading to reduced histone methylation and decreased oncogenic gene expression.
Caption: A general experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel insights into SMYD2 and SMYD3 inhibitors: from potential anti-tumoural therapy to a variety of new applications - ProQuest [proquest.com]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thestormriders.org [thestormriders.org]
- 7. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells | MDPI [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of BCI-121 on SMYD3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BCI-121, an inhibitor of the histone methyltransferase SMYD3, with other known SMYD3 inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating SMYD3 as a therapeutic target in oncology.
Comparative Analysis of SMYD3 Inhibitors
The following table summarizes the key characteristics of this compound and a selection of alternative SMYD3 inhibitors. This allows for a direct comparison of their potency and mechanism of action.
| Inhibitor | Mechanism of Action | Biochemical IC50 | Cellular Potency/Effective Concentration | Key Findings & Cell Lines Tested |
| This compound | Substrate-competitive | Not explicitly defined, but effective at micromolar concentrations[1] | Effective at 100 µM in various cancer cell lines[1][2] | Reduces global H3K4me2/3 and H4K5me levels; impairs proliferation of colorectal (HT29, HCT116), ovarian (OVCAR-3), and breast (MCF7, MDA-MB-231) cancer cells.[1][3] Prevents SMYD3 recruitment to target gene promoters.[1][4] |
| EPZ031686 | Potent and orally active | 3 nM[5][6] | Double-digit nanomolar cellular activity[7] | Good oral bioavailability in mice.[7] Used to validate SMYD3's role in sensitizing cancer cells to certain therapies.[8] |
| GSK2807 | SAM-competitive | 130 nM (Ki of 14 nM)[6] | - | Bridges the SAM-binding pocket and the substrate lysine tunnel of SMYD3. |
| BAY-6035 | Substrate-competitive | 88 nM (against MEKK2 peptide)[6] | ~70 nM (inhibition of MEKK2 methylation in HeLa cells)[9][10] | Potent and selective inhibitor; used to probe the biological role of SMYD3.[10] |
| EM127 | Covalent (irreversible) | 370 nM (after 24h incubation)[11] | Effective at 5 µM in MDA-MB-231 and HCT116 cells[12] | Site-specific covalent inhibitor targeting Cys186 in the substrate-binding pocket. Shows prolonged pharmacological action.[11][12][13] |
| Inhibitor-4 | Not specified | Significantly reduces SMYD3-mediated Histone H3 methylation[3] | Effective at 50, 100, and 200 µM in breast cancer cell lines[3] | Reduces proliferation and viability of breast (MCF7, MDA-MB-231), lung (A549), and colorectal (DLD-1) cancer cells with less impact on normal cells compared to this compound.[3][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to SMYD3 inhibition.
In Vitro Histone/Substrate Methyltransferase Assay
This assay biochemically validates the direct inhibitory effect of a compound on SMYD3's methyltransferase activity.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3, Histone H4, or a specific peptide substrate (e.g., MAP3K2 peptide)[15][16]
-
S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing recombinant SMYD3, the histone or peptide substrate, and the assay buffer.
-
Add the inhibitor compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Cellular Proliferation Assay (CCK-8/MTT)
This assay assesses the effect of SMYD3 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines with known SMYD3 expression levels (e.g., HT29, HCT116, MCF7)[1][2]
-
Complete cell culture medium
-
96-well plates
-
SMYD3 inhibitor (e.g., this compound)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SMYD3 inhibitor. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if an inhibitor, like this compound, can prevent SMYD3 from binding to the promoter regions of its target genes in a cellular context.[1]
Materials:
-
Cancer cell line (e.g., HCT116, OVCAR-3)[1]
-
SMYD3 inhibitor (e.g., this compound)
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing buffers
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting SMYD3-regulated gene promoters (e.g., cMET, WNT10B, CDK2)[1][3]
-
qPCR instrument and reagents
Procedure:
-
Treat cells with the SMYD3 inhibitor or vehicle control for a specified time (e.g., 72 hours).[1]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitate the chromatin with an anti-SMYD3 antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the protein-DNA cross-links.
-
Digest the protein with Proteinase K and purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of known SMYD3 target genes to quantify the amount of immunoprecipitated DNA.
-
Analyze the data as a percentage of input to determine the enrichment of SMYD3 at specific gene promoters.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of SMYD3 inhibition.
Caption: Simplified SMYD3 signaling pathway and the inhibitory action of this compound.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bayer.com [bayer.com]
- 10. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SMYD3 Inhibitors: BCI-121 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BCI-121 with other notable SMYD3 inhibitors, supported by experimental data. We delve into the performance, mechanism of action, and cellular effects of these compounds, offering a comprehensive resource for researchers in oncology and epigenetic drug discovery.
Introduction to SMYD3 Inhibition
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant target in cancer therapy. Overexpressed in a variety of cancers, including colorectal, breast, and pancreatic cancer, SMYD3 plays a crucial role in transcriptional regulation and cell signaling pathways that drive tumor growth and proliferation. The development of small molecule inhibitors targeting SMYD3 offers a promising therapeutic strategy to counteract its oncogenic functions. This guide focuses on this compound, a well-characterized SMYD3 inhibitor, and compares its activity with other key inhibitors: EPZ031686, GSK2807, and a novel compound referred to as Inhibitor-4.
Comparative Performance of SMYD3 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators. This data provides a snapshot of their biochemical potency and cellular efficacy.
| Inhibitor | Type | Target | IC50 | Ki | Cellular Activity | Key Findings |
| This compound | Substrate-Competitive | SMYD3 | Not explicitly defined in most public sources | 11.8 µM (for binding)[1] | Reduces proliferation in various cancer cell lines (e.g., HT29, HCT116)[2]. Induces S-phase cell cycle arrest. | Competes with histones for SMYD3 binding[3]. Reduces global H3K4me2/3 and H4K5me levels[3]. |
| EPZ031686 | Mixed (SAM and Substrate) | SMYD3 | 3 nM[4] | Not specified | Potent cellular inhibition of SMYD3 activity (IC50 = 36 nM in HEK293T cells)[5]. Orally bioavailable[1]. | First orally bioavailable SMYD3 inhibitor with double-digit nanomolar cellular activity[1]. |
| GSK2807 | SAM-Competitive | SMYD3 | 130 nM[4] | 14 nM[4] | Not specified in detail in readily available sources. | Bridges the SAM-binding pocket and the substrate lysine tunnel of SMYD3[6]. |
| Inhibitor-4 | Substrate-Competitive (Predicted) | SMYD3 | Not specified | Not specified | Reduces viability and proliferation of breast, lung, and colorectal cancer cell lines[7]. Induces cell cycle arrest and apoptosis in breast cancer cells[7]. | Shows cancer-specific inhibition, with less effect on normal cells compared to this compound[7]. |
Mechanism of Action and Signaling Pathways
SMYD3 exerts its oncogenic effects through the methylation of both histone and non-histone proteins. A primary target is Histone H3 at lysine 4 (H3K4), leading to transcriptional activation of genes involved in cell proliferation and survival. Additionally, SMYD3 can methylate non-histone targets such as MAP3K2, activating the RAS/RAF/MEK/ERK signaling pathway. The inhibitors discussed in this guide interfere with these processes through different mechanisms.
Caption: SMYD3 signaling and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of SMYD3 inhibitors.
In Vitro SMYD3 Methyltransferase Assay (Radiometric)
This assay quantitatively measures the enzymatic activity of SMYD3 by detecting the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Caption: Workflow for a typical in vitro SMYD3 assay.
Protocol Details:
-
Reaction Setup: In a 96-well plate, combine recombinant SMYD3 enzyme, histone H3 or H4 substrate, and the test inhibitor (or DMSO as a vehicle control) in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). Wash the plate multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM. After drying, add a scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays for SMYD3 Inhibition
1. Western Blot for Histone Methylation Marks
This assay assesses the ability of an inhibitor to reduce SMYD3-mediated histone methylation in a cellular context.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MCF7) and allow them to adhere. Treat the cells with varying concentrations of the SMYD3 inhibitor or DMSO for 48-72 hours.
-
Histone Extraction: Harvest the cells and perform acid extraction of histones.
-
Western Blotting: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for H3K4me3 or other relevant methylation marks, as well as a loading control (e.g., total Histone H3).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of histone methylation in inhibitor-treated versus control cells.
2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for 24-72 hours.[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the SMYD3 inhibitor for a specified time. Harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[9]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[9] PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Apoptosis Assay (Annexin V Staining)
This assay detects one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Treatment and Collection: After treating cells with the inhibitor, collect both the culture medium (containing apoptotic floating cells) and the adherent cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[5] Annexin V binds to the exposed PS, while PI enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
The landscape of SMYD3 inhibitors is rapidly evolving, with several promising compounds demonstrating potent and selective activity. This compound remains a valuable tool for studying the biological functions of SMYD3, effectively reducing cancer cell proliferation by competing with histone substrates. Newer generation inhibitors, such as the orally bioavailable EPZ031686, exhibit significantly improved biochemical and cellular potency. Compounds like "Inhibitor-4" highlight the potential for developing inhibitors with enhanced cancer cell specificity. The choice of inhibitor will depend on the specific research question, with considerations for potency, mechanism of action, and suitability for in vitro versus in vivo studies. This guide provides a foundational comparison to aid researchers in selecting the most appropriate SMYD3 inhibitor for their experimental needs.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. researchhub.com [researchhub.com]
- 5. kumc.edu [kumc.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
A Head-to-Head Comparison of SMYD3 Inhibitors: BCI-121 versus EPZ031686 in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental applications of two prominent SMYD3 inhibitors.
In the landscape of epigenetic drug discovery, the SET and MYND domain-containing protein 3 (SMYD3) has emerged as a compelling target for cancer therapy. Overexpressed in a variety of malignancies, including colorectal, breast, and pancreatic cancers, SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation and cell signaling pathways integral to cancer cell proliferation and survival. Two small molecule inhibitors, BCI-121 and EPZ031686, have been instrumental in probing the function of SMYD3 and represent potential therapeutic avenues. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Performance and Properties
This compound and EPZ031686 are both potent and selective inhibitors of SMYD3, yet they exhibit key differences in their biochemical potency and cellular activity. EPZ031686 demonstrates significantly higher potency in biochemical assays with an IC50 in the low nanomolar range, while this compound is effective at low micromolar concentrations in cellular contexts.
| Property | This compound | EPZ031686 |
| Target | SMYD3 | SMYD3 |
| Biochemical IC50 | Effective in low micromolar range[1] | 3 nM[2] |
| Mechanism of Action | Competes with histone substrate for binding to SMYD3[1] | Noncompetitive with respect to both SAM and MEKK2 substrates |
| Cellular Effects | Reduces cancer cell proliferation, induces S-phase cell cycle arrest, decreases histone methylation (H3K4me2/3, H4K5me)[1][3] | Inhibits methylation of SMYD3 substrates in a concentration-dependent manner |
| In Vivo Activity | Represses tumor growth in vivo[4] | Orally bioavailable in mice |
Experimental Data and Protocols
The following sections detail key experiments used to characterize this compound and EPZ031686, providing insights into their biological effects and the methodologies to reproduce these findings.
In Vitro SMYD3 Methylation Assay
This assay directly measures the enzymatic activity of SMYD3 and the inhibitory potential of the compounds.
Experimental Protocol:
-
Recombinant SMYD3 enzyme is incubated with the inhibitor (this compound or EPZ031686) at various concentrations in a reaction buffer.
-
The methylation reaction is initiated by adding a histone substrate (e.g., histone H3 or H4) and the methyl donor, S-adenosyl-L-[methyl-3H]methionine ([³H]-SAM).
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is then stopped, and the histone proteins are separated by SDS-PAGE.
-
The gel is stained to visualize total protein and then subjected to autoradiography to detect the incorporation of the radiolabeled methyl group.
-
The intensity of the radioactive signal is quantified to determine the level of histone methylation and the IC50 value of the inhibitor.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the impact of the inhibitors on the viability and proliferation of cancer cells.
Experimental Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or EPZ031686 for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to determine if the inhibitors affect the binding of SMYD3 to the promoter regions of its target genes in a cellular context.
Experimental Protocol:
-
Cancer cells are treated with either the inhibitor or a vehicle control.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific to SMYD3 is used to immunoprecipitate the SMYD3-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is then performed using primers specific to the promoter regions of known SMYD3 target genes to quantify the amount of co-precipitated DNA. A reduction in the amount of amplified DNA in inhibitor-treated cells indicates that the inhibitor has displaced SMYD3 from the gene promoters.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and EPZ031686 and a typical experimental workflow.
Caption: Mechanism of SMYD3 Inhibition by this compound and EPZ031686.
Caption: A typical experimental workflow for evaluating SMYD3 inhibitors.
Conclusion
Both this compound and EPZ031686 are valuable tools for investigating the role of SMYD3 in cancer. EPZ031686, with its high biochemical potency and oral bioavailability, is particularly well-suited for in vivo studies and further preclinical development. This compound has been extensively used to elucidate the cellular functions of SMYD3 and has demonstrated in vivo efficacy. The choice between these inhibitors will depend on the specific experimental needs, with EPZ031686 being the preferred option for studies requiring high potency and in vivo oral administration, while this compound remains a robust tool for cellular and mechanistic studies. This guide provides a foundational understanding to aid researchers in selecting the appropriate inhibitor for their cancer research endeavors.
References
Comparative Efficacy of the SMYD3 Inhibitor BCI-121 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of BCI-121, a potent and selective inhibitor of the histone methyltransferase SMYD3, reveals its differential efficacy in various cancer cell lines. This guide provides a comparative overview of its anti-proliferative and pro-apoptotic effects, supported by experimental data and detailed protocols to aid in the evaluation of its therapeutic potential.
This compound has emerged as a significant small molecule inhibitor of SMYD3, an enzyme frequently overexpressed in numerous cancers and implicated in transcriptional regulation. By competitively binding to the histone-binding site of SMYD3, this compound effectively impairs its methyltransferase activity, leading to a reduction in the methylation of histone H3 at lysine 4 (H3K4) and subsequent downregulation of SMYD3 target genes. This targeted inhibition ultimately results in decreased cancer cell proliferation and the induction of apoptosis.
Quantitative Analysis of this compound Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the available data on its efficacy, primarily focusing on the reduction in cell proliferation at a concentration of 100 µM after 72 hours of treatment.
| Cell Line | Cancer Type | Efficacy (at 100 µM this compound) | Reference |
| HCT116 | Colorectal Carcinoma | 54% reduction in proliferation after 72h | [1] |
| HT29 | Colorectal Carcinoma | 46% reduction in proliferation after 72h | [1] |
| MCF7 | Breast Cancer | Significant decrease in cell viability | |
| MDA-MB-231 | Breast Cancer | Significant decrease in cell viability | |
| A549 | Lung Cancer | Impaired proliferation | [2] |
| Capan-1 | Pancreatic Cancer | Impaired proliferation | [2] |
| DU145 | Prostate Cancer | Impaired proliferation | [2] |
| OVCAR-3 | Ovarian Cancer | Impaired proliferation | [2] |
| Hep3b | Hepatocellular Carcinoma | Impaired proliferation | [2] |
It is noteworthy that the sensitivity of cancer cell lines to this compound treatment correlates with the endogenous expression levels of SMYD3, with cell lines expressing higher levels of the enzyme demonstrating greater susceptibility to the inhibitor's effects.[2]
Cellular Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Beyond its anti-proliferative effects, this compound has been shown to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.
In breast cancer cell lines MCF7 and MDA-MB-231, treatment with this compound led to a significant induction of apoptosis. Specifically, this compound was observed to cause late-stage apoptosis in MCF7 cells and both early and late-stage apoptosis in MDA-MB-231 cells.
Furthermore, cell cycle analysis in colorectal cancer cell lines revealed that this compound treatment leads to an accumulation of cells in the S phase of the cell cycle, indicating an inhibition of DNA replication and cell division.[1] In HT29 cells, a significant increase in the S-phase fraction was observed after 48 hours of treatment with 100 µM this compound.[3]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound centers on its ability to inhibit the enzymatic activity of SMYD3. This, in turn, affects downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound.
The general workflow for evaluating the efficacy of this compound in different cell lines is depicted in the following diagram.
Caption: Experimental workflow for this compound efficacy testing.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Cell Viability/Proliferation Assay (WST-1)
This assay measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[3][4][5][6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2][8][9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to visualize the cell cycle distribution.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ptglab.com [ptglab.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to BCI-121 and Other SMYD3 Inhibitors: Replicating Key Findings
This guide provides a comprehensive comparison of the seminal SMYD3 inhibitor, BCI-121, with other notable alternatives based on published experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers. This document summarizes key quantitative findings, details experimental methodologies from pivotal studies, and presents visual representations of signaling pathways and workflows to facilitate a deeper understanding of these compounds.
I. Comparative Analysis of SMYD3 Inhibitors
The discovery of this compound as a small-molecule inhibitor of SMYD3 opened a new avenue for cancer therapeutics.[1] Subsequent research has identified other potent SMYD3 inhibitors, including EPZ031686, BAY-6035, and a novel compound referred to as Inhibitor-4. This section compares the biochemical potency and cellular activity of these inhibitors.
Table 1: Biochemical Potency of SMYD3 Inhibitors
| Compound | IC50 (nM) | Target | Assay Type | Reference |
| This compound | Not explicitly stated in seminal paper; identified through virtual screening | SMYD3 | In vitro methylation assay | [1] |
| EPZ031686 | 3 | SMYD3 | Not specified | [2] |
| BAY-6035 | 88 | SMYD3 | MEKK2 peptide methylation | [2] |
| Inhibitor-4 | Not specified | SMYD3 | In vitro methylation assay | [3] |
Note: IC50 values from MedChemExpress are provided for EPZ031686 and BAY-6035, but are not from peer-reviewed comparative studies.
Table 2: Effects of SMYD3 Inhibitors on Cancer Cell Proliferation
| Compound | Cell Line(s) | Effect | Concentration | Reference |
| This compound | HT29, HCT116 (Colorectal) | Significant reduction in cell proliferation | 100 µM | [1][4] |
| This compound | MCF7, MDA-MB-231 (Breast) | Significant decrease in cell viability | 150-200 µM | [5] |
| Inhibitor-4 | MCF7, MDA-MB-231 (Breast) | Significant decrease in cell viability | 150-200 µM (MCF7), 200 µM (MDA-MB-231) | [5] |
| This compound | OVCAR-3, SKOV-3 (Ovarian) | Decreased cell proliferation | Not specified | [1] |
A direct comparison between this compound and Inhibitor-4 in breast cancer cell lines demonstrated that while both compounds reduce cell viability, Inhibitor-4 did so without significantly affecting normal breast epithelial cells (MCF10A), unlike this compound which showed a major growth delay in these cells at 200 µM.[5]
II. Experimental Protocols for Key this compound Experiments
This section provides detailed methodologies for replicating the key experiments initially used to characterize this compound.
In Vitro SMYD3 Methylation Assay
This assay is crucial for determining the direct inhibitory effect of a compound on SMYD3's enzymatic activity.
Protocol:
-
Incubation of Inhibitor with Enzyme: Incubate recombinant SMYD3 protein with the test compound (e.g., this compound) or vehicle control in methylation buffer for a specified time at room temperature.[3]
-
Addition of Substrate and Cofactor: Add the substrate (e.g., recombinant histone H3 or H4) and the methyl donor, S-adenosylmethionine (SAM), to the enzyme-inhibitor mixture.[1][3]
-
Methylation Reaction: Incubate the reaction mixture at 37°C to allow for the methylation reaction to proceed.[3]
-
Detection of Methylation: The level of methylation can be detected using various methods:
-
Radiolabeling: Utilize radiolabeled SAM (e.g., [3H]-SAM) and detect the incorporation of the radioactive methyl group into the substrate via autoradiography after SDS-PAGE.[1]
-
Colorimetric/Fluorometric Assays: Use antibody-based assays that detect the specific methylated lysine residue on the substrate.[3]
-
-
Data Analysis: Quantify the signal from the detection method to determine the percentage of inhibition of SMYD3 activity by the test compound compared to the vehicle control.
Cell Proliferation and Viability Assays
These assays assess the impact of SMYD3 inhibition on the growth and survival of cancer cells.
Protocol (using cell counting):
-
Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in multi-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the SMYD3 inhibitor (e.g., this compound) or vehicle control.[1]
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).[1]
-
Cell Counting: At each time point, detach the cells using trypsin and count the number of viable cells using a cell counter or a hemocytometer with trypan blue exclusion.[1]
-
Data Analysis: Plot the cell number against time for each treatment condition to determine the effect on cell proliferation. The half-maximal inhibitory concentration (IC50) can be calculated from dose-response curves.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if the inhibition of SMYD3 activity by a compound like this compound leads to a reduction in the association of SMYD3 with the promoter regions of its target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[1]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.[1]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-SMYD3 antibody) or a control IgG antibody.[1]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the promoter regions of known SMYD3 target genes (e.g., c-MET, WNT10B, CDK2).[1][6]
-
Data Analysis: Quantify the amount of amplified DNA in the SMYD3-immunoprecipitated samples relative to the IgG control and input DNA to determine the enrichment of SMYD3 at specific gene promoters.
III. Visualizing Pathways and Workflows
SMYD3 Signaling Pathway
The following diagram illustrates the role of SMYD3 in gene regulation and how its inhibition by compounds like this compound can impact cancer-related pathways. SMYD3 is known to methylate both histone (e.g., H3K4, H4K5) and non-histone proteins (e.g., MAP3K2), leading to the transcriptional activation of oncogenes.[1][7]
Caption: SMYD3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating SMYD3 Inhibitors
The diagram below outlines a typical experimental workflow for identifying and characterizing a novel SMYD3 inhibitor, from initial screening to cellular assays.
Caption: A logical workflow for the evaluation of novel SMYD3 inhibitors.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BCI-121 for SMYD3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SMYD3 inhibitor BCI-121 with other available alternatives, supported by experimental data and detailed protocols. The information is presented to facilitate an informed assessment of this compound's specificity and its suitability for various research applications.
Executive Summary
This compound is a small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the progression of various cancers. While this compound has demonstrated efficacy in impairing cancer cell proliferation, a thorough evaluation of its specificity is crucial for its application as a research tool and potential therapeutic agent. This guide compares this compound with other known SMYD3 inhibitors, presenting available data on their potency and outlining key experimental protocols to assess specificity.
Comparative Analysis of SMYD3 Inhibitors
The potency of this compound and its alternatives against SMYD3 is a key performance indicator. The following table summarizes the available biochemical and cellular IC50 values for prominent SMYD3 inhibitors. It is important to note that these values are often determined under different experimental conditions and should be considered as a relative guide. For a definitive comparison, these inhibitors should be tested head-to-head in standardized assays.
| Inhibitor | Biochemical IC50/Kᵢ (nM) | Cellular IC50 (nM) | Mechanism of Action | Reference |
| This compound | 3 | 36 | Not specified | [1] |
| EPZ031686 | 3 | Not specified | Orally active | [2] |
| GSK2807 | 130 (IC50), 14 (Kᵢ) | Not specified | SAM-competitive | [2] |
| BAY-6035 | 88 | <100 | Substrate-competitive | [2][3] |
| SMYD3-IN-1 | 11.7 | Not specified | Irreversible | [2] |
| EM127 | Not specified (Kᴅ = 13,000) | Not specified | Covalent | [2] |
| SMYD3-IN-2 | 810 | 750 (BGC823 cells) | Induces lethal autophagy | [2] |
Note: The IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. Kᴅ (dissociation constant) reflects binding affinity. Lower values indicate higher potency or affinity. The data presented are from various sources and may not be directly comparable due to differing assay conditions.[4][5][6][7]
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound, a combination of in vitro and cellular assays is recommended. Below are detailed methodologies for key experiments.
In Vitro Methyltransferase Assay
This assay directly measures the enzymatic activity of SMYD3 and its inhibition by this compound. A radioactive-based filter paper assay is a common and sensitive method.
Objective: To determine the IC50 value of this compound against purified SMYD3.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound and other comparator inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, SMYD3 enzyme, and the histone substrate.
-
Add varying concentrations of this compound (or other inhibitors) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
To assess selectivity, this assay should be repeated with a panel of other histone methyltransferases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8]
Objective: To confirm that this compound directly binds to and stabilizes SMYD3 in intact cells.
Materials:
-
Cancer cell line with detectable SMYD3 expression (e.g., HCT116, HT29)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-SMYD3 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-SMYD3 antibody.
-
Quantify the band intensities to generate a melting curve for SMYD3 in the presence and absence of this compound. A shift in the melting curve to higher temperatures indicates stabilization of SMYD3 by this compound.[4][8][9][10]
Cellular Assays for On-Target and Off-Target Effects
These assays evaluate the functional consequences of SMYD3 inhibition by this compound in a cellular context.
Objective: To determine if this compound treatment leads to a specific reduction in SMYD3-mediated histone methylation marks.[11]
Procedure:
-
Treat cells with varying concentrations of this compound for 48-72 hours.
-
Extract histones from the cell nuclei using an acid extraction protocol.
-
Separate the extracted histones by SDS-PAGE (using a high percentage gel, e.g., 15-18%) and transfer to a PVDF or nitrocellulose membrane.[6][12]
-
Probe the membrane with antibodies specific for SMYD3-mediated methylation marks (e.g., H3K4me2/3, H4K5me) and a loading control (e.g., total Histone H3).
-
Also, probe for non-target methylation marks (e.g., H3K9me3, H3K27me3) to assess selectivity.
-
Quantify the changes in histone methylation levels relative to the loading control. A specific decrease in SMYD3-target marks would support on-target activity.[12][13]
Objective: To assess the anti-proliferative effect of this compound and compare its potency with other SMYD3 inhibitors.[11]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and other inhibitors.
-
Incubate for a desired period (e.g., 72 hours).
-
Measure cell viability using a suitable method, such as the WST-1 or MTT assay.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value for each inhibitor.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz.
Figure 1: Workflow for assessing this compound specificity.
Figure 2: Simplified SMYD3 signaling pathway and point of inhibition by this compound.
Conclusion
References
- 1. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00196E [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. epigentek.com [epigentek.com]
- 11. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
BCI-121: A Comparative Performance Analysis Against Other Histone Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone methyltransferase inhibitor BCI-121 with other known inhibitors of SMYD3 (SET and MYND domain-containing protein 3). The information is compiled from preclinical studies to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a small molecule inhibitor of the histone methyltransferase SMYD3. It functions by competing with the histone substrate for binding to the enzyme, thereby impeding its catalytic activity.[1] Preclinical studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, particularly those with high SMYD3 expression.[1] Its effects include the reduction of specific histone methylation marks and the induction of cell cycle arrest and apoptosis. However, when compared to other SMYD3 inhibitors in biochemical assays, this compound exhibits a relatively modest potency. This guide will delve into the available data to provide a clear comparison of its performance.
In Vitro Enzymatic Activity: A Comparative Look
This compound's inhibitory effect on SMYD3 has been quantified in biochemical assays, allowing for a direct comparison with other known SMYD3 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Target | Biochemical IC50 (nM) | Mechanism of Action |
| This compound | SMYD3 | 11,800 | Substrate Competitive |
| EPZ031686 | SMYD3 | 3.0 | Potent and orally active |
| EPZ030456 | SMYD3 | 4.0 | Not specified |
| EPZ028862 | SMYD3 | 1.8 | Not specified |
| BAY-6035 | SMYD3 | 88 | Substrate-competitive |
| GSK2807 | SMYD3 | 130 (Kᵢ of 14 nM) | SAM-competitive |
| SMYD3-IN-1 | SMYD3 | 11.7 | Irreversible and selective |
| EM127 | SMYD3 | Not specified (KD=13 µM) | Covalent |
| SMYD3-IN-2 | SMYD3 | 810 | Induces lethal autophagy |
Cellular Activity: this compound in Cancer Cell Lines
This compound has been evaluated in a variety of cancer cell lines, demonstrating anti-proliferative effects and the ability to modulate histone methylation.
Comparative Cellular Proliferation
A direct comparison of this compound with a novel inhibitor, referred to as "Inhibitor-4," was conducted in breast cancer cell lines.
| Cell Line | Treatment | Concentration (µM) | Effect on Cell Viability/Proliferation |
| MCF7 (Breast Cancer) | This compound | 150, 200 | Significant decrease in cell viability |
| Inhibitor-4 | 150, 200 | Significant decrease in cell viability | |
| MDA-MB-231 (Breast Cancer) | This compound | 150, 200 | Significant decrease in cell viability |
| Inhibitor-4 | 200 | Significant decrease in cell viability | |
| MCF10A (Normal Breast) | This compound | 150, 200 | Significant decrease in cell viability |
| Inhibitor-4 | 50, 100, 200 | No significant impact on cell viability |
Note: This data is from a single study and further independent verification is recommended.
Effects on Histone Methylation and Gene Expression
This compound treatment has been shown to decrease global levels of H3K4me2/3 and H4K5me in colorectal cancer cells.[1] It also prevents the recruitment of SMYD3 to the promoters of its target genes, leading to reduced gene expression.[1][2]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol outlines a general procedure for assessing the enzymatic activity of SMYD3 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or H4 substrate
-
S-adenosyl-L-[methyl-³H]-methionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compounds (this compound and others) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the histone substrate.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes a common method to assess the effect of histone methyltransferase inhibitors on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231, HCT116)
-
Complete cell culture medium
-
This compound and other inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds (e.g., 50, 100, 150, 200 µM) or DMSO as a control.[3]
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and generate dose-response curves.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the steps to investigate the binding of SMYD3 to the promoter regions of its target genes and how this is affected by inhibitors.
Materials:
-
Cancer cell lines (e.g., HCT116, OVCAR-3)
-
This compound or other inhibitors
-
Formaldehyde for cross-linking
-
Lysis buffer
-
Sonication equipment
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for target gene promoters (e.g., for WNT10B, c-MET)
-
qPCR machine and reagents
Procedure:
-
Treat cells with the inhibitor (e.g., 100 µM this compound for 72 hours) or DMSO.[1]
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-SMYD3 antibody or control IgG overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of SMYD3 target genes.
-
Analyze the data to determine the relative enrichment of SMYD3 at these promoters.
Visualizing Pathways and Workflows
SMYD3 Signaling Pathway and Inhibition
Caption: this compound inhibits SMYD3, preventing histone methylation and altering gene expression.
Experimental Workflow for Inhibitor Comparison
References
Independent Verification of BCI-121's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BCI-121's performance with other alternatives, supported by experimental data from independent studies. This compound has been identified as a small molecule inhibitor with a dual mechanism of action, targeting both the histone methyltransferase SMYD3 (SET and MYND domain containing 3) and the dual-specificity phosphatases DUSP1 and DUSP6. This dual activity presents a unique profile for potential therapeutic applications in oncology.
Mechanism of Action
This compound has been shown to function as a competitive inhibitor of SMYD3, binding to the histone-binding site and thereby preventing the methylation of histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).[1][2] This inhibition of SMYD3's methyltransferase activity leads to a reduction in the expression of its target genes, ultimately impairing cancer cell proliferation and inducing cell cycle arrest in the S phase.[1][2]
Concurrently, this compound acts as an allosteric inhibitor of DUSP1 and DUSP6, phosphatases that negatively regulate the MAPK/ERK signaling pathway.[3][4][5][6] By inhibiting DUSP1/6, this compound leads to increased phosphorylation of ERK1/2, a key downstream effector in this pathway.[3][4] This sustained ERK activation can, in some cellular contexts, contribute to anti-proliferative effects and overcome therapy resistance.[7]
Comparative Performance Data
The following tables summarize quantitative data from studies evaluating this compound's efficacy, often in comparison to other inhibitors or experimental controls.
Table 1: In Vitro Inhibition of SMYD3 and DUSP6
| Compound | Target | Assay Type | Result | Source |
| This compound | SMYD3 | Histone H4 Binding (SPR) | 36.5% inhibition (1:1 molar ratio), 51.0% inhibition (1:2.5 molar ratio) | [1] |
| This compound | SMYD3 | In Vitro Methylation Assay | Significant decrease in H4 methylation | [1] |
| This compound | DUSP6 | pERK Dephosphorylation Assay | IC50: 12.3 ± 4.0 µM | [4] |
| This compound | DUSP1 | pERK Dephosphorylation Assay | IC50: 11.5 ± 2.8 µM | [4] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Source |
| HT29 | Colorectal | Cell Proliferation | 100 µM (72h) | 46% reduction | [2] |
| HCT116 | Colorectal | Cell Proliferation | 100 µM (72h) | 54% reduction | [2] |
| MCF7 | Breast | Cell Viability | 150 µM, 200 µM | Significant decrease | [8] |
| MDA-MB-231 | Breast | Cell Viability | 200 µM | Significant decrease | [8] |
| MCF10A (Normal) | Breast | Cell Viability | up to 200 µM | Significant decrease | [8] |
| MCF7 | Breast | Colony Formation | Various | Significant decrease | [8] |
| MDA-MB-231 | Breast | Colony Formation | 150 µM, 200 µM | Significant decrease | [8] |
Table 3: Comparison of this compound and Inhibitor-4 in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Effect | Source |
| This compound | MCF7 | Cell Viability | 150 µM, 200 µM | Significant decrease | [8] |
| Inhibitor-4 | MCF7 | Cell Viability | 150 µM, 200 µM | Significant decrease | [8] |
| This compound | MDA-MB-231 | Cell Viability | 200 µM | Significant decrease | [8] |
| Inhibitor-4 | MDA-MB-231 | Cell Viability | 200 µM | Significant decrease | [8] |
| This compound | MCF10A (Normal) | Cell Viability | up to 200 µM | Significant decrease | [8] |
| Inhibitor-4 | MCF10A (Normal) | Cell Viability | up to 200 µM | No significant impact | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the verification of this compound's mechanism of action are provided below.
1. In Vitro SMYD3 Methylation Assay
-
Objective: To determine the direct inhibitory effect of this compound on SMYD3 enzymatic activity.
-
Methodology: Recombinant SMYD3 protein is incubated with a mixture of calf thymus histones as a substrate in the presence or absence of this compound. The reaction mixture contains a radioactive methyl donor (S-adenosyl-L-[methyl-³H]methionine). Following incubation, the histones are separated by SDS-PAGE. The gel is then stained with Coomassie Blue to visualize total protein and subsequently exposed to autoradiography film to detect the incorporation of the radiolabeled methyl group. A decrease in the radioactive signal in the presence of this compound indicates inhibition of SMYD3 activity.[1]
2. Chromatin Immunoprecipitation (ChIP)
-
Objective: To assess whether this compound affects the recruitment of SMYD3 to the promoter regions of its target genes in a cellular context.
-
Methodology: Cancer cell lines (e.g., HCT116, OVCAR-3) are treated with this compound (e.g., 100 µM for 72 hours) or a vehicle control. Cells are then cross-linked with formaldehyde to fix protein-DNA interactions. The chromatin is sheared, and immunoprecipitation is performed using an anti-SMYD3 antibody or a control IgG. The immunoprecipitated DNA is then purified and analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known SMYD3 target genes. A reduction in the amount of promoter DNA immunoprecipitated with the SMYD3 antibody in this compound-treated cells compared to control cells indicates that the inhibitor prevents SMYD3 from binding to its target genes.[1]
3. Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on the growth of cancer cells.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with various concentrations of this compound or a vehicle control over a time course (e.g., 24, 48, 72 hours). At each time point, the number of viable cells is determined by cell counting using a hemocytometer or an automated cell counter. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.[1]
4. pERK Dephosphorylation Assay
-
Objective: To measure the inhibitory effect of this compound on DUSP6 activity.
-
Methodology: Recombinant active, phosphorylated ERK2 (pERK2) is used as a substrate for recombinant DUSP6. The dephosphorylation reaction is carried out in the presence of varying concentrations of this compound. The reaction is stopped, and the level of remaining pERK2 is quantified by Western blotting using an antibody specific for phosphorylated ERK. The intensity of the pERK bands is measured to determine the extent of DUSP6 inhibition and to calculate the IC50 value.[4]
Visualizing the Pathways and Workflows
Signaling Pathway of SMYD3 Inhibition by this compound
Caption: this compound inhibits SMYD3, preventing histone methylation and subsequent target gene expression, leading to reduced cancer cell proliferation.
Signaling Pathway of DUSP6 Inhibition by this compound
Caption: this compound inhibits DUSP6, leading to sustained phosphorylation and activation of ERK1/2.
General Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for the in vitro and cell-based evaluation of this compound's inhibitory activity and cellular effects.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells [frontiersin.org]
- 7. embopress.org [embopress.org]
- 8. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BCI-121's Therapeutic Index: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of the SMYD3 Inhibitor BCI-121 Against Alternative Compounds and Standard-of-Care Therapies
In the landscape of epigenetic drug discovery, inhibitors of histone methyltransferases have emerged as a promising class of therapeutics. This compound, a small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), has demonstrated notable anti-proliferative effects in a variety of cancer cell lines. This guide provides a comprehensive comparison of this compound's therapeutic index against other SMYD3 inhibitors and current standard-of-care chemotherapies for colorectal, breast, pancreatic, lung, and ovarian cancers. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its alternatives. While specific IC50 values for this compound are not consistently available in the public domain, the provided data offers insights into its effective concentrations.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Effect | Citation |
| HT-29 | Colorectal Cancer | 100 µM | 46% reduction in proliferation after 72h | [1] |
| HCT-116 | Colorectal Cancer | 100 µM | 54% reduction in proliferation after 72h | [1] |
| MCF-7 | Breast Cancer | 150 µM, 200 µM | Significant decrease in cell viability | [2] |
| MDA-MB-231 | Breast Cancer | 150 µM, 200 µM | Significant decrease in cell viability | [2] |
| Hey | Ovarian Cancer | 120 µM, 160 µM | Inhibition of invasion and adhesion | [3] |
| OVCA433 | Ovarian Cancer | 120 µM, 160 µM | Inhibition of invasion and adhesion | [3] |
Table 2: Comparative In Vitro Efficacy (IC50) of SMYD3 Inhibitors
| Compound | Target | IC50 | Citation |
| EPZ031686 | SMYD3 | 3 nM | |
| GSK2807 | SMYD3 | 130 nM | |
| BAY-6035 | SMYD3 | 88 nM |
Table 3: Comparative In Vitro Efficacy (IC50) of Standard-of-Care Chemotherapies
| Drug | Cancer Type | Cell Line | IC50 (µM) | Citation |
| 5-Fluorouracil | Colorectal Cancer | HCT-116 | 11.3 (3 days), 1.48 (5 days) | [4] |
| 5-Fluorouracil | Colorectal Cancer | HT-29 | 11.25 (5 days) | [4] |
| 5-Fluorouracil | Colorectal Cancer | SW48 | 19.85 | [5] |
| 5-Fluorouracil | Colorectal Cancer | SW620 | 13 | [6] |
| Doxorubicin | Breast Cancer | MCF-7 | 2.50 - 8.306 | [7][8] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | 6.602 | [7] |
In Vivo Therapeutic Index Insights
Preclinical in vivo studies provide initial data on the therapeutic window of this compound. In a gastric cancer mouse model, intratumoral injection of this compound at a concentration of 100 µM effectively repressed tumor growth without causing obvious liver or kidney damage. Furthermore, in a mouse model for Alzheimer's disease, intraperitoneal administration of 1 mg/kg of this compound was utilized.[9] While these studies suggest a favorable preliminary safety profile, comprehensive toxicology studies with LD50 or TD50 values are required to definitively establish the therapeutic index of this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BCI-121: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the SMYD3 inhibitor BCI-121 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedural information for researchers, scientists, and drug development professionals.
As a brominated organic compound, this compound requires disposal as hazardous chemical waste. Adherence to proper disposal protocols is paramount to mitigate potential environmental and health risks. The following procedures are based on general best practices for laboratory chemical waste and should be supplemented by consulting the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with its potential hazards. A Safety Data Sheet (SDS) for this compound is available from suppliers such as MedchemExpress and should be reviewed thoroughly.[1] For compounds of this nature, standard laboratory personal protective equipment (PPE) is required. This includes, but is not limited to:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether in solid form or in solution, involves a series of steps to ensure safety and compliance.
-
Waste Identification and Segregation:
-
This compound waste is classified as halogenated organic waste.
-
It is imperative to segregate this waste stream from non-halogenated solvents and other incompatible chemicals to prevent dangerous reactions.
-
-
Use of Appropriate Waste Containers:
-
All this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemical constituents.
-
The approximate concentrations and volumes of each component should be clearly indicated.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being added to, a waste pickup request should be submitted to your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled solid waste container designated for halogenated organic waste.
Spill Management
In the event of a small spill of this compound, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material.
-
Collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
All materials used for cleanup must be disposed of as hazardous waste.
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Quantitative Data Summary
A specific Safety Data Sheet for this compound should be consulted for detailed quantitative data. The following table summarizes general information for a related compound, N-(4-bromophenyl)acetamide, which may provide some context.
| Property | Value |
| Molecular Formula | C8H8BrNO |
| Molecular Weight | 214.06 g/mol |
| Appearance | Light grey powder solid |
| Hazard Statements | H315 - Causes skin irritationH319 - Causes serious eye irritation |
Data for N-(4-bromophenyl)acetamide, a structurally related compound.[2][3]
Experimental Protocol Reference
Detailed experimental protocols involving the use of this compound can be found in various research articles. For instance, a study by Peserico et al. (2015) in the Journal of Cellular Physiology describes the use of this compound to inhibit SMYD3 activity in cancer cell growth.[4]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Logical Relationship of Safety and Disposal
This diagram outlines the logical relationship between safety precautions, waste generation, and the final disposal process.
Caption: Safety and Disposal Logic Flow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
